3,6-Dibromocarbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHILUSWISKVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298163 | |
| Record name | 3,6-Dibromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6825-20-3 | |
| Record name | 6825-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dibromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-dibromocarbazole, an important intermediate in the development of pharmaceuticals and optoelectronic materials.[1][2][3] This document details common synthetic routes, experimental protocols, and key characterization data to support researchers in their scientific endeavors.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic bromination of carbazole (B46965). Several methods have been reported, with variations in the brominating agent, solvent, and reaction conditions. The choice of methodology can impact yield and purity. The most prevalent methods include the use of N-bromosuccinimide (NBS), liquid bromine, and dibromodimethylhydantoin.[1][4]
A summary of common synthetic methods is presented in the table below:
| Method | Brominating Agent | Catalyst/Solvent | Yield | Reference |
| N-Bromosuccinimide (NBS) Method | N-Bromosuccinimide | N,N-dimethylformamide (DMF) | ~47% (for 3-bromocarbazole) | |
| Silica Gel Catalyzed NBS Method | N-Bromosuccinimide | Methylene Chloride / Silica Gel | 89.5% | |
| Dibromodimethylhydantoin Method | 1,3-Dibromo-5,5-dimethylhydantoin | Dehydrated Ethanol | High Purity |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF
This protocol is adapted from a reported synthesis of 3-bromocarbazole and can be modified for the dibromination product.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ethyl Acetate (B1210297)
-
Sodium Sulfate
Procedure:
-
Dissolve carbazole (1 g, 5.96 mmol) in N,N-dimethylformamide (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.1 g, 5.98 mmol for monobromination, stoichiometric equivalent for dibromination would be ~2.2g) in DMF dropwise to the carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into distilled water, which will cause a precipitate to form.
-
Filter the precipitate under vacuum and wash it thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the organic layer with sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from chloroform (B151607) to yield the pure product.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Melting Point | 204-206 °C | |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 10.37 (s, 1H, NH), 8.13 (d, J = 1.9 Hz, 2H, Ar-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.31 (d, J = 8.6 Hz, 2H, Ar-H) | |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.40, 129.26, 124.45, 113.07, 112.32 | |
| Mass Spectrometry (EI) | m/z 351 (M+), 353 (M+2), 355 (M+4) for 3,6-dibromo-9-ethylcarbazole |
Visualizing the Workflow and Applications
The following diagrams illustrate the synthesis workflow and the role of this compound as a key building block in materials science.
References
3,6-Dibromocarbazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dibromocarbazole, a key intermediate in the fields of pharmaceutical development and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, with a focus on its role as a precursor to bioactive molecules and materials for organic electronics.
Core Properties of this compound
This compound is a halogenated aromatic heterocyclic compound. Its carbazole (B46965) core provides a rigid, planar structure with a rich π-electron system, making it an excellent scaffold for the development of functional molecules. The bromine atoms at the 3 and 6 positions serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a wide array of derivatives.
Data Presentation: Physicochemical Properties
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 6825-20-3[1][2] |
| Molecular Formula | C₁₂H₇Br₂N[2][3] |
| Molecular Weight | 325.00 g/mol [3] |
| Appearance | White to tan or light green crystalline powder |
| Melting Point | 204-206 °C |
| Solubility | Soluble in benzene (B151609) and chloroform |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) 10.37 (s, 1H), 8.13 (d, J=1.9 Hz, 2H), 7.52 (d, J=8.6 Hz, 2H), 7.31 (d, J=8.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) 139.40, 129.26, 124.45, 113.07, 112.32 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most commonly achieved through the bromination of carbazole. The N-bromosuccinimide (NBS) method is widely used due to its efficiency and selectivity.
Experimental Protocol: Bromination of Carbazole using NBS
This protocol details the synthesis of this compound from carbazole using N-bromosuccinimide as the brominating agent.
Materials:
-
Carbazole
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Distilled water
-
Acetone
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a two-necked flask, a suspension of carbazole (1 equivalent) is prepared in dichloromethane (DCM).
-
Addition of Brominating Agent: A solution of N-bromosuccinimide (2 equivalents) in dry N,N-dimethylformamide (DMF) is added dropwise to the carbazole suspension over a period of 1 hour at 0 °C.
-
Reaction: The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is poured into distilled water, which will cause a precipitate to form.
-
Purification:
-
The precipitate is collected by filtration and washed with distilled water.
-
The collected solid is then dissolved in a suitable solvent like acetone.
-
The product is re-precipitated by adding hexane.
-
The solid is filtered and dried under vacuum at 50 °C to yield this compound as a white solid.
-
Visualization of Synthesis Workflow
The following diagram illustrates the synthetic pathway from carbazole to this compound.
References
An In-depth Technical Guide to the Solubility of 3,6-Dibromocarbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,6-Dibromocarbazole, a key intermediate in the synthesis of pharmaceuticals and optoelectronic materials. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a large, relatively nonpolar carbazole (B46965) core with two polar bromine substituents, results in a nuanced solubility profile. Its solubility is a balance between the nonpolar aromatic rings and the polar carbon-bromine bonds.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available data and qualitative descriptions provide valuable insights. The following table summarizes the known solubility information.
| Organic Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 55 mg/mL[1] | Sonication is recommended to achieve this solubility. |
| Benzene | C₆H₆ | Soluble[2][3][4][5] | No quantitative data available. |
| Chloroform | CHCl₃ | Soluble | No quantitative data available. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |
| Toluene | C₇H₈ | Soluble (qualitative) | Used as a solvent for analysis of derivatives. |
It has been noted that the carbazole nucleus has limited solubility in organic solvents, which can be enhanced by chemical modification, such as the addition of an octyl group.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols are based on established laboratory techniques.
Gravimetric Method (Shake-Flask)
This is a common and reliable method for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
- This compound
- Selected organic solvent
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Evaporating dish or pre-weighed vial
- Oven or vacuum oven
2. Procedure:
- Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
- Accurately pipette a known volume of the desired organic solvent into the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
- After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
- Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
- Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is preferred to ensure complete solvent removal at a lower temperature.
- Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.
- Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant taken in mL)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of temperature and in the exact solvent systems to be used.
References
An In-Depth Technical Guide to the Electrochemical Properties of 3,6-Dibromocarbazole and Its Derivatives
This technical guide provides a comprehensive overview of the core electrochemical properties of 3,6-dibromocarbazole and its derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds. This document details their synthesis, redox behavior, and energy level characteristics, supported by experimental data and methodologies.
Introduction
Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their excellent hole-transporting capabilities, high thermal and photochemical stability, and tunable electronic properties.[1][2] The introduction of bromine atoms at the 3 and 6 positions of the carbazole core creates this compound, a versatile building block for a wide array of functional organic materials. These materials are pivotal in the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[2][3][4] The electrochemical behavior of these molecules is fundamental to their performance in such devices, dictating their charge injection and transport properties.
Synthesis of this compound and Derivatives
The foundational molecule, this compound, is typically synthesized via the bromination of carbazole. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reactivity of the 3 and 6 positions makes this a regioselective and efficient process.
Further functionalization of this compound is readily achieved through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, and N-alkylation. These reactions allow for the introduction of a diverse range of substituents at the nitrogen (N-9) and the bromine-bearing carbons (C-3 and C-6), enabling fine-tuning of the molecule's electrochemical and photophysical properties. For instance, attaching alkyl chains at the N-9 position can enhance solubility without significantly altering the electronic properties. Conversely, introducing aromatic or electron-donating/withdrawing groups at the 3 and 6 positions can profoundly impact the HOMO/LUMO energy levels.
Electrochemical Characterization
The primary technique for investigating the electrochemical properties of this compound and its derivatives is cyclic voltammetry (CV). CV provides valuable information about the oxidation and reduction potentials of a compound, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Experimental Protocol for Cyclic Voltammetry
A typical experimental setup for performing cyclic voltammetry on these compounds is as follows:
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The compound of interest is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF), containing a supporting electrolyte. A common supporting electrolyte is 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP). The solutions are typically purged with an inert gas like nitrogen or argon before the measurement to remove dissolved oxygen.
-
Procedure: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potential values.
Quantitative Electrochemical Data
The electrochemical properties of several this compound derivatives are summarized in the tables below. These values are crucial for designing materials with specific electronic characteristics for various applications.
Table 1: Oxidation Potentials and HOMO Energy Levels
| Compound | Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Level [eV] | Reference |
| 3,6-Dibromo-9-ethylcarbazole | 1.13 | -5.53 | |
| 3,6-Dimethyl-9-ethylcarbazole | 0.85 | -5.25 | |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 0.80 | -5.20 | |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 0.95 | -5.35 |
Table 2: Reduction Potentials and LUMO Energy Levels
| Compound | Reduction Potential (Ered vs. Fc/Fc+) [V] | LUMO Level [eV] | Reference |
| 3,6-Dibromo-9-ethylcarbazole | Not reported | - | |
| 3,6-Dimethyl-9-ethylcarbazole | Not reported | - | |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | -1.85 | -2.55 | |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | -2.10 | -2.30 |
Table 3: Electrochemical and Optical Band Gaps
| Compound | Electrochemical Band Gap (Egel) [eV] | Optical Band Gap (Egopt) [eV] | Reference |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 2.65 | 2.50 | |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 3.05 | 2.90 |
Note: HOMO and LUMO levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammograms using the empirical formulas: HOMO = - (Eox, onset + 4.8) eV and LUMO = - (Ered, onset + 4.8) eV, where the potentials are referenced to the Fc/Fc+ couple.
Structure-Property Relationships
The electrochemical properties of this compound derivatives are intricately linked to their molecular structure.
-
Substitution at the 3 and 6 Positions: Replacing the bromine atoms with electron-donating groups, such as alkyl or alkoxy groups, generally lowers the oxidation potential and raises the HOMO energy level. Conversely, electron-withdrawing groups would be expected to lower both the HOMO and LUMO levels. The introduction of conjugated moieties like thiophene (B33073) can lead to a narrowing of the band gap.
-
Substitution at the 9-Position (Nitrogen): While N-alkylation primarily enhances solubility, the introduction of aryl groups at this position can influence the electronic properties. N-phenyl substitution, for instance, can lead to a slight stabilization of the HOMO level.
-
Polymerization: The electrochemical polymerization of 3,6-disubstituted carbazole monomers is a common strategy to create robust, electroactive films. The resulting polymers often exhibit reversible electrochromic behavior, changing color upon oxidation and reduction.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate key workflows and relationships in the study of the electrochemical properties of this compound derivatives.
References
synthesis of novel N-alkyl-3,6-dibromocarbazole derivatives
An In-depth Technical Guide to the Synthesis of Novel N-Alkyl-3,6-dibromocarbazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkyl-3,6-dibromocarbazole derivatives represent a pivotal class of heterocyclic compounds, serving as versatile scaffolds in the development of pharmaceuticals and advanced organic materials. Their unique electronic properties and rigid, planar structure make them ideal candidates for applications ranging from neuroprotective agents to materials for organic light-emitting diodes (OLEDs). The bromine atoms at the 3 and 6 positions act as crucial synthetic handles, allowing for extensive functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthetic methodologies for preparing N-alkyl-3,6-dibromocarbazole cores and their subsequent derivatization, complete with detailed experimental protocols, tabulated quantitative data, and workflow diagrams.
Introduction to the Carbazole (B46965) Scaffold
The carbazole nucleus is a prominent structural motif found in numerous natural products and synthetically important molecules. The N-alkyl-3,6-dibromocarbazole scaffold is of particular interest for several reasons:
-
N-Alkylation : The introduction of an alkyl group at the N-9 position enhances solubility, a critical factor for both biological screening and material processing[1]. It also provides a site for introducing further functionalities.
-
3,6-Dibromo Functionalization : The bromine atoms serve as versatile leaving groups for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures through C-C and C-N bond formation[1]. This disubstitution pattern is crucial for creating conjugated polymers and other advanced materials[1][2].
-
Biological and Material Significance : These derivatives have been investigated as neuroprotective agents, anti-cancer compounds that interfere with intracellular actin dynamics, and as host materials in OLEDs[3][4].
Core Synthesis: N-Alkylation of 3,6-Dibromocarbazole
The primary and most direct route to synthesizing N-alkyl-3,6-dibromocarbazole derivatives is the N-alkylation of the commercially available 3,6-dibromo-9H-carbazole[1][5]. The reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on an alkyl halide.
The general synthetic workflow is visualized below.
Experimental Protocol: General N-Alkylation
This protocol is a generalized procedure based on established methods for the N-alkylation of 3,6-dibromo-9H-carbazole[5][6].
Materials:
-
3,6-Dibromo-9H-carbazole
-
Alkyl halide (e.g., diethyl sulfate, 1-bromooctane)
-
Base (e.g., sodium hydroxide (B78521) pellets, potassium carbonate)
-
Dry acetone (B3395972) or Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 3,6-dibromo-9H-carbazole (1.0 eq.).
-
Add the chosen solvent (e.g., dry acetone, 50-100 mL per gram of carbazole).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add the base (e.g., NaOH, 1.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., diethyl sulfate, 1.0 eq.) dropwise to the stirred reaction mixture over 15 minutes.
-
Continue stirring the reaction at room temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solid inorganic salts by filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure N-alkyl-3,6-dibromocarbazole derivative.
Summary of N-Alkylation Reactions
The following table summarizes various N-alkylation reactions with different alkylating agents and conditions.
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Diethyl sulfate | NaOH | Acetone | 8 | 90 | [5][6] |
| This compound | 1-Bromooctane | NaOH | Acetone | N/A | 90 | [7] |
| This compound | Ethyl 4-bromobutyrate | K₂CO₃ | DMF | 12 | 85 | [8] |
| This compound | 1-Bromohexane | K₂CO₃ | DMF | 12 | 88 | [9] |
| This compound | 1-Chloro-4-(chloromethyl)benzene | K₂CO₃ | DMF | 12 | 75 | [10] |
Further Functionalization via Cross-Coupling Reactions
The true synthetic utility of the N-alkyl-3,6-dibromocarbazole scaffold lies in the reactivity of its bromine atoms, which are ideal for palladium-catalyzed cross-coupling reactions[1]. This allows for the introduction of a wide array of aryl, vinyl, and amino groups, leading to novel compounds with tailored properties.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the dibromo-scaffold with aryl or vinyl boronic acids[1][11]. It is widely used to synthesize conjugated polymers and biaryl compounds.
Experimental Protocol: General Suzuki-Miyaura Coupling [11][12]
-
To a flask, add N-alkyl-3,6-dibromocarbazole (1.0 eq.), the arylboronic acid (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 4.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the dibromo-scaffold with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene, providing a route to vinyl-substituted carbazoles[13][14].
Experimental Protocol: General Heck Reaction [13][14]
-
Combine N-alkyl-3,6-dibromocarbazole (1.0 eq.), the alkene (2.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a reaction vessel.
-
Add a suitable solvent such as DMF or NMP.
-
Heat the mixture under an inert atmosphere at 100-140 °C for 24-48 hours.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, allowing for the synthesis of N-aryl and N-alkyl amines from aryl halides[15][16]. It is invaluable for creating novel carbazole derivatives with applications in medicinal chemistry.
Experimental Protocol: General Buchwald-Hartwig Amination [15][17]
-
Charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a bulky phosphine ligand (e.g., X-Phos), and a strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃).
-
Add the N-alkyl-3,6-dibromocarbazole (1.0 eq.) and the amine (2.2 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Application in Drug Discovery: A Conceptual Pathway
Derivatives of N-alkyl-3,6-dibromocarbazole have shown promise as anti-cancer agents, with some proposed to act through the inhibition of protein kinases that are critical for cancer cell proliferation and survival[3]. Interference with these signaling pathways can lead to the induction of apoptosis (programmed cell death).
Characterization Data
The following table presents representative characterization data for key intermediates.
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | ¹H NMR (δ ppm) | Ref |
| 3,6-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 325.00 | 204-206 | 11.2 (s, 1H), 8.3 (s, 2H), 7.6 (d, 2H), 7.4 (d, 2H) | [18][19] |
| 3,6-Dibromo-9-ethylcarbazole | C₁₄H₁₁Br₂N | 353.05 | 140-141 | 8.12 (d, 2H), 7.55 (dd, 2H), 7.26 (d, 2H), 4.29 (q, 2H), 1.39 (t, 3H) | [6] |
| 3,6-Dibromo-9-phenylcarbazole | C₁₈H₁₁Br₂N | 401.10 | 162-163 | 8.18 (d, 2H), 7.63-7.46 (m, 7H), 7.23 (d, 2H) | [6] |
Conclusion
The N-alkyl-3,6-dibromocarbazole scaffold is a remarkably versatile platform for the synthesis of novel chemical entities. The straightforward N-alkylation of this compound provides a stable, soluble core that is primed for diversification. Mastery of modern cross-coupling techniques—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions—unlocks access to a vast chemical space of derivatives with significant potential in drug discovery, materials science, and beyond. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and innovate within this promising class of compounds.
References
- 1. 3,6-dibromo-9-methyl-9H-carbazole | 58246-82-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | High-Purity Reagent | RUO [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. This compound | 6825-20-3 [chemicalbook.com]
- 19. This compound | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,6-dibromocarbazole core is a foundational heterocyclic aromatic compound that serves as a critical building block in materials science and medicinal chemistry. Its rigid, electron-rich structure provides excellent thermal stability and hole-transporting capabilities, making it a staple in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The bromine atoms at the 3 and 6 positions act as versatile synthetic handles, allowing for extensive functionalization through various cross-coupling reactions. This strategic substitution, along with modification at the 9-position (the nitrogen atom), enables precise tuning of the molecule's photophysical and electronic properties, including its absorption and emission wavelengths, fluorescence quantum yield, and frontier molecular orbital energy levels. This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and experimental protocols associated with substituted this compound derivatives.
Synthesis of Substituted this compound Derivatives
The journey to functionalized carbazole (B46965) derivatives begins with the synthesis of the this compound scaffold, which is then modified at various positions to achieve the desired properties.
Synthesis of the this compound Core
The most common method for synthesizing this compound is the electrophilic bromination of a carbazole starting material. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature.[1][2] An alternative method involves using liquid bromine or a silica (B1680970) gel-catalyzed approach.[1]
Substitution Pathways
Once the this compound core is obtained, further modifications are introduced, primarily at the nitrogen (9-position) and the bromine-bearing carbons (3- and 6-positions).
-
N-Position Substitution (Alkylation/Arylation): The hydrogen on the carbazole nitrogen is acidic and can be readily substituted. This is often the first step after bromination, as adding an alkyl chain (e.g., octyl) or an aryl group improves the solubility of the molecule in common organic solvents and influences the final electronic properties.
-
C-Position Substitution (Cross-Coupling Reactions): The bromine atoms at the 3 and 6 positions are ideal for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to extend the π-conjugated system and fine-tune the optoelectronic characteristics. Common reactions include:
-
Suzuki-Miyaura Coupling: To introduce aryl or fluorenyl groups.
-
Buchwald-Hartwig Amination: To attach amino groups.
-
Corriu-Kumada Coupling: For attaching alkyl, vinyl, or aryl groups via Grignard reagents.
-
A generalized workflow for synthesizing substituted this compound derivatives is illustrated below.
Core Photophysical Properties
The electronic and optical properties of this compound derivatives are highly dependent on the nature of the substituents at the 3, 6, and 9 positions.
UV-Visible Absorption
Substituted carbazoles typically exhibit strong absorption bands in the UV-visible region corresponding to π-π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of π-conjugation and the electronic nature of the substituents.
-
Effect of π-Conjugation: Extending the conjugated system by adding aromatic groups like fluorene (B118485) or phenyl at the 3 and 6 positions leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.
-
Effect of Substituents: The introduction of electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups can modulate the energy levels and thus the absorption profile. For instance, substituting with bromine atoms, which have lone pairs of electrons, causes a red shift compared to the parent carbazole.
Photoluminescence (Fluorescence)
Many carbazole derivatives are highly fluorescent, making them suitable for emissive applications. Key emission properties include the emission wavelength (λem), Stokes shift (the difference between λmax and λem), and fluorescence quantum yield (ΦF).
-
Solvatochromism: In derivatives with significant intramolecular charge transfer (ICT) character, the emission maximum often shifts with solvent polarity, a phenomenon known as solvatochromism.
-
Quantum Yield (ΦF): The efficiency of the fluorescence process is quantified by the quantum yield. This property is highly structure-dependent. For example, linking electron-donating substituents to the carbazole core can lead to strong fluorescence quantum yields (ΦF ≈ 0.6–0.7). In some donor-acceptor radical systems, however, flexible moieties can enhance non-radiative decay, leading to emission quenching.
The relationship between molecular structure and key photophysical properties is summarized in the diagram below.
Data Summary
The following tables summarize key photophysical data for select substituted this compound derivatives as reported in the literature.
Table 1: UV-Visible Absorption Data
| Compound/Substitution | Solvent | Absorption λmax (nm) | Reference |
| This compound | Ethanol (B145695) | 363, 353, 338, 303, 267 | |
| 3,6-Diethoxycarbazole | Ethanol | 350 | |
| TTM-1TPE-2Cz | Cyclohexane | 350, 375 | |
| TTM-2TPE-2Cz | Cyclohexane | 350, 375 | |
| 3,6-diamino-9-naphthylcarbazoles | Various | Up to 470 |
Table 2: Photoluminescence (Emission) Data
| Compound/Substitution | Host/Solvent | Emission λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) | Reference |
| TTM-1TPE-2Cz | PMMA Film (1 wt%) | ~655 | 0.01 | 1.1 ns | |
| TTM-2TPE-2Cz | PMMA Film (1 wt%) | ~655 | 0.02 | 1.7 ns | |
| 3,6-CzTh-(3) / 3,6-CzTh-(4) | Not specified | Not specified | ~0.6 - 0.7 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these compounds.
Synthesis Protocol: this compound
-
Dissolution: Dissolve carbazole (1.67 g, 0.01 mol) in 15 mL of DMF in a flask. Cool the solution to 0°C with constant stirring.
-
Addition of Brominating Agent: Separately, dissolve N-bromosuccinimide (NBS) (3.63 g, 0.02 mol) in 10 mL of DMF. Add this NBS solution dropwise to the cooled carbazole solution.
-
Reaction: Remove the ice bath and continue stirring the resulting mixture at room temperature for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: Pour the reaction mixture into 100 mL of water. A precipitate will form. Filter the solid product and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
Photophysical Characterization Protocols
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF, DMSO) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.
-
Data Acquisition: Scan the desired wavelength range (e.g., 250-800 nm) to record the absorption spectrum. The absorbance at the excitation wavelength should be kept consistent for comparative studies.
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. Ensure the absorbance at the chosen excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measurement: Use a spectrofluorometer. Excite the sample at a fixed wavelength (often the λmax from the absorption spectrum).
-
Data Acquisition: Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) bisulfate in 0.1N H₂SO₄).
-
Measurement: Record the absorption and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Instrumentation: Use a time-resolved spectrofluorometer, often employing techniques like Time-Correlated Single Photon Counting (TCSPC).
-
Excitation: Excite the sample with a pulsed light source (e.g., a laser or flash lamp).
-
Data Acquisition: Measure the decay of the fluorescence intensity over time following the excitation pulse.
-
Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Conclusion
This compound stands out as a remarkably versatile and powerful scaffold in the field of organic materials. The strategic placement of bromine atoms provides synthetic chemists with precise control over the molecule's final structure and properties. By employing a range of substitution strategies at the 3, 6, and 9 positions, researchers can systematically tune the absorption, emission, and electronic characteristics of the resulting derivatives. This high degree of tunability makes substituted 3,6-dibromocarbazoles prime candidates for developing next-generation materials for a wide array of applications, from vibrant and efficient OLED displays to advanced biosensors and therapeutics. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the design and characterization of these promising functional molecules.
References
thermal stability analysis of 3,6-Dibromocarbazole compounds
An In-depth Technical Guide on the Thermal Stability Analysis of 3,6-Dibromocarbazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties, combined with high thermal stability, have made them crucial building blocks in various advanced applications.[1][2] The 3,6-dibrominated carbazole scaffold, in particular, serves as a key intermediate in the synthesis of functional materials for organic light-emitting diodes (OLEDs), organic solar cells, and as a scaffold for bioactive compounds in pharmaceutical research.[3][4][5]
The operational longevity, processing conditions, and overall reliability of devices and pharmaceutical formulations incorporating these compounds are intrinsically linked to their thermal stability. An understanding of how this compound compounds behave under thermal stress is paramount for predicting their performance, ensuring morphological stability, and defining safe manufacturing parameters.
This technical guide provides a comprehensive overview of the thermal stability analysis of this compound and its derivatives. It details standard experimental protocols for thermal analysis, presents available quantitative data, and discusses the structural factors influencing thermal properties.
Physicochemical Properties of this compound
This compound (CAS No: 6825-20-3) is a crystalline solid at room temperature. Its rigid, planar aromatic structure contributes to its stability. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for further molecular elaboration while also influencing the molecule's electronic properties and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Br₂N | |
| Molecular Weight | 325.00 g/mol | |
| Appearance | Tan or White to Off-White Crystalline Powder | |
| Melting Point (Tm) | 204-206 °C | |
| Boiling Point | 459.0 ± 25.0 °C (Predicted) | |
| Density | 1.930 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in benzene, chloroform |
Experimental Protocols for Thermal Analysis
The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
General Workflow for Thermal Analysis
The process of thermal analysis follows a structured workflow from sample preparation through to data interpretation. This ensures reproducibility and accuracy of the obtained thermal data.
Caption: General workflow for thermal stability analysis.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and quantify the amount of residual material.
Objective: To determine the temperature at which the this compound compound begins to decompose and to assess its stability over a defined temperature range.
Methodology:
-
Sample Preparation: Ensure the compound is thoroughly dried in a vacuum oven to remove any residual solvent or adsorbed water, which could otherwise appear as initial mass loss at low temperatures (<120 °C).
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Crucible: Place 3-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature (e.g., 600-800 °C).
-
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting (Tm) and glass transitions (Tg).
Objective: To identify the melting point (for crystalline solids) or glass transition temperature (for amorphous materials) of the this compound compound.
Methodology:
-
Sample Preparation: Weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter. An empty sealed aluminum pan is used as the reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Thermal Program:
-
Typically, a heat-cool-heat cycle is employed to erase the sample's prior thermal history and obtain a clear glass transition.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a low temperature (e.g., -50 °C).
-
Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature. The glass transition (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting point (Tm) is taken as the peak temperature of the endothermic event on the first heating scan.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (melting) appear as peaks, while glass transitions appear as a step-like change in the baseline.
Thermal Stability Data of Carbazole Derivatives
Table 2: Thermal Properties of Selected Carbazole Derivatives
| Compound/Material | Td (5% weight loss) (°C) | Tg (°C) | Analysis Method |
| 3,6-Di-tert-butylcarbazole | ~300 | N/A | TGA (Nitrogen) |
| 3,6-Diiodo-9-phenylcarbazole | 308 | N/A | TGA |
| Carbazole-diimide (alicyclic) | ~450 | 142-182 | TGA / DSC |
| Carbazole Dendrimer (G2CB) | N/A | 206 | DSC |
| Carbazole Dendrimer (G2CC) | N/A | 245 | DSC |
| Various Carbazole Derivatives | 349 - 488 | > 150 | TGA / DSC |
| Dibenzofuran-based HTM (tDBF) | 418 | N/A | TGA |
N/A - Not available or not applicable from the cited source.
The data indicates that carbazole-based materials generally exhibit high decomposition temperatures, often well above 300 °C. The glass transition temperatures can be significantly tuned by derivatization, with larger, more rigid dendritic structures showing very high Tg values, which is advantageous for morphological stability in thin-film devices.
Synthesis and Thermal Decomposition Pathways
Understanding the synthesis of these compounds is relevant as residual catalysts or reagents can potentially lower the onset of thermal decomposition.
Representative Synthesis Pathway
A common route to N-alkylated this compound derivatives involves initial bromination of the carbazole core, followed by N-alkylation.
Caption: A typical synthesis route for carbazole derivatives.
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of brominated organic compounds often proceeds via the cleavage of the weakest bonds. In this compound, the C-Br and N-H (or N-C in derivatives) bonds are potential initial cleavage sites. At elevated temperatures, decomposition can lead to the release of hydrogen bromide (HBr) and various brominated aromatic fragments.
Caption: Hypothetical thermal decomposition pathway.
During pyrolysis, the release of corrosive substances like HBr and various bromophenols (if oxygen is present) from similar brominated flame retardants has been observed. This highlights the importance of conducting thermal analysis in an inert atmosphere to isolate the intrinsic stability of the molecule from oxidative processes.
Conclusion
The this compound scaffold is the foundation for a wide range of thermally stable materials essential for modern electronics and pharmaceutical development. Thermal analysis, primarily through TGA and DSC, is a critical tool for characterizing these materials. The available data demonstrates that carbazole derivatives possess high decomposition temperatures, often exceeding 300 °C, and their glass transition temperatures can be tailored through synthetic modification to enhance morphological stability. A thorough understanding of their thermal behavior, guided by the standardized protocols outlined in this guide, is indispensable for the rational design and successful application of these high-performance organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of this compound and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using 3,6-dibromocarbazole as a key building block. This versatile reaction enables the synthesis of a diverse range of 3,6-diarylcarbazole derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] For this compound, this reaction allows for the sequential or simultaneous substitution of the bromine atoms, providing access to a wide array of symmetrically and asymmetrically substituted carbazole (B46965) derivatives. These products are valuable intermediates and final compounds in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for novel therapeutic agents.[3]
Applications
The 3,6-disubstituted carbazole core is a privileged scaffold in medicinal chemistry and materials science. In drug development, these compounds have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors. The ability to readily diversify the substituents at the 3- and 6-positions through Suzuki coupling is crucial for structure-activity relationship (SAR) studies.
In materials science, the resulting 3,6-diarylcarbazoles often exhibit interesting photophysical properties, making them suitable for use as host materials, hole-transporting materials, and emitters in OLEDs. The tunable electronic properties, achieved by varying the coupled aryl groups, allow for the rational design of materials with specific performance characteristics.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various arylboronic acids. Please note that yields are for isolated products and may vary depending on the specific substrates and reaction scale.
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dibromo-9-ethylcarbazole | Methylmagnesium bromide (Grignard) | Ni(dppp)Cl₂ (5.0) | - | Ether | RT | - | High Yield |
| 2 | 3,6-Dibromo-9-ethylcarbazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 |
| 3 | 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 |
| 4 | 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 |
| 5 | 3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equiv per bromine)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 1,4-Dioxane/Water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 3,6-diarylcarbazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis of 3,6-diarylcarbazoles via the Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki coupling of this compound.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation of 3,6-Dibromocarbazole reaction conditions
Application Notes: N-alkylation of 3,6-Dibromocarbazole
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of organic materials, particularly for applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and as photosensitizers.[1][2] The N-alkylation of the carbazole (B46965) nitrogen is a fundamental transformation that allows for the tuning of its electronic properties and solubility, enabling the creation of diverse functional molecules. This document provides a detailed overview of various reaction conditions and protocols for the successful N-alkylation of this compound, tailored for researchers in organic synthesis and drug development.
Key Reaction Considerations
The N-alkylation of carbazole involves the deprotonation of the N-H group followed by nucleophilic attack on an alkylating agent. The efficiency and success of this reaction are highly dependent on the choice of base, solvent, alkylating agent, and reaction conditions (e.g., temperature, use of catalysts).
-
Bases: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[3][4][5] The choice of base is often dictated by the reactivity of the alkylating agent and the solvent used. For instance, NaH is typically used in anhydrous polar aprotic solvents like DMF or THF.[4]
-
Solvents: Common solvents include acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] The solvent's polarity and its ability to dissolve the carbazole salt are critical. For reactions involving strong bases like NaH, anhydrous solvents are essential to prevent quenching of the base.[4]
-
Alkylating Agents: A wide array of alkylating agents can be used, most commonly alkyl halides (e.g., bromides, iodides) and alkyl sulfates (e.g., diethyl sulfate).[3][5][6] The reactivity of these agents influences the required reaction temperature and time.
-
Catalysis: Phase-transfer catalysis (PTC) is a powerful technique to facilitate N-alkylation, especially in biphasic systems (e.g., solid-liquid or liquid-liquid). Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can significantly improve reaction rates and yields by transporting the carbazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[4][7][8]
-
Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation to dramatically reduce reaction times and often improve yields.[9][10][11] These reactions can sometimes be performed in "dry media" or with minimal solvent, aligning with the principles of green chemistry.[9]
Comparative Summary of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of this compound, providing a comparative overview of different methodologies.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Diethyl sulfate (B86663) | Sodium hydroxide (pellets) | Acetone (dry) | None | Room Temp. | 8 hours | 81 | [3] |
| Diethyl sulfate | Sodium hydroxide (pellets) | Acetone (dry) | None | Not specified | Not specified | 90 | [6] |
| 3-(Bromomethyl)heptane | 50% aq. Sodium hydroxide | DMSO | None | Room Temp. | Overnight | 65 | [5] |
| Alkyl Halides | Potassium Carbonate | Dry Media (adsorbed) | None | Microwave | Minutes | High | [9][10] |
| Various Alkyl Halides | Potassium Hydroxide / Sodium Hydroxide | DMSO | TBAB / 18-crown-6 | 80 °C | 18 hours | Variable | [4] |
Experimental Protocols
Protocol 1: Conventional N-Ethylation using Diethyl Sulfate
This protocol is adapted from a literature procedure for the synthesis of 3,6-Dibromo-9-ethylcarbazole (B1268581).[3][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Diethyl sulfate (Caution: Highly Toxic)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4)
Procedure:
-
In an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add this compound (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol).
-
Add 500 mL of dry acetone to the flask and establish an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature. Add diethyl sulfate (4.1 mL, 31.0 mmol) dropwise over 15 minutes.[3]
-
Continue stirring the reaction mixture for 8 hours at room temperature.
-
After the reaction is complete, remove the solids by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a yellow solid.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer successively with saturated aqueous NaHCO3 (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.
-
Recrystallize the crude product from approximately 350 mL of 95% ethanol to obtain 3,6-dibromo-9-ethylcarbazole as white needles (Expected yield: ~8.85 g, 81%).[3]
Protocol 2: N-Alkylation using an Alkyl Bromide in DMSO
This protocol is based on a procedure for attaching a longer alkyl chain to the carbazole nitrogen.[5]
Materials:
-
This compound
-
3-(Bromomethyl)heptane
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., CH2Cl2/hexane)
Procedure:
-
Dissolve this compound (8.32 g, 25.60 mmol) and 3-(bromomethyl)heptane (9.89 g, 51.20 mmol) in DMSO (50 mL) in a suitable reaction flask.
-
Add a 50% aqueous solution of NaOH (25 mL) to the mixture.
-
Stir the resulting suspension vigorously overnight at room temperature.
-
After the reaction is complete (monitor by TLC), add water to the reaction mixture to quench the reaction.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 5% CH2Cl2 in hexane) to yield the pure N-alkylated product (Expected yield: ~7.32 g, 65%).[5]
Protocol 3: Microwave-Assisted N-Alkylation (General Procedure)
This protocol describes a rapid, solvent-free method for N-alkylation based on literature procedures for carbazole derivatives.[9][10]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromide)
-
Potassium Carbonate (K2CO3), finely powdered
-
Mortar and pestle
-
Microwave reactor or a household microwave oven (use with caution)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
In a mortar, thoroughly mix this compound (1 mmol) with finely powdered potassium carbonate (2-3 mmol).
-
Add the alkyl halide (1.2-1.5 mmol) to the solid mixture and continue grinding until a homogeneous powder is obtained. The alkyl halide will be adsorbed onto the solid support.
-
Place the solid mixture in an open vessel (e.g., a beaker or flask) suitable for microwave irradiation.
-
Irradiate the mixture in a microwave reactor for short intervals (e.g., 30-60 seconds) at a suitable power level. Monitor the reaction progress by TLC after each interval. Total irradiation times are typically in the range of 2-10 minutes.
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product by adding an organic solvent (e.g., dichloromethane), stirring, and then filtering to remove the solid inorganic salts.
-
Wash the filtrate with water, dry the organic layer, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary. This method typically results in high yields.[9]
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and the decision-making process for selecting reaction conditions.
References
- 1. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of hole-transporting materials (HTMs) derived from 3,6-dibromocarbazole. This key building block offers a versatile platform for developing efficient and stable HTMs for optoelectronic devices, particularly perovskite solar cells (PSCs). Carbazole-based HTMs are a promising and cost-effective alternative to the commonly used spiro-OMeTAD.[1][2] The strategic functionalization at the 3 and 6 positions of the carbazole (B46965) core allows for fine-tuning of the material's electrochemical and photophysical properties.[1][3]
Performance of this compound-Based Hole-Transporting Materials
The performance of HTMs synthesized from this compound in perovskite solar cells is summarized in the table below. Key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Additionally, the ionization potential (Ip) and hole mobility (μ₀) are provided, which are crucial for efficient charge extraction and transport.
| HTM Identifier | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ionization Potential (Ip) (eV) | Zero-Field Hole Mobility (μ₀) (cm²/Vs) | Reference |
| V1207 | 16.44 | - | - | - | 4.82 | 5 x 10⁻⁵ | [1] |
| V1209 | 17.31 | - | - | - | 4.93 | 3.5 x 10⁻⁵ | |
| V1221 | 17.81 | 1.03 | 23.6 | 0.73 | 4.83 | 3 x 10⁻⁶ | |
| V1225 | 17.81 | 1.03 | 23.6 | 0.73 | 4.91 | 3 x 10⁻⁵ | |
| SGT-405 | 14.79 | - | - | - | - | - | |
| HTM 9 | 17.51 | - | - | - | - | - | |
| HTM 13 | 17.57 | - | - | - | - | - | |
| spiro-OMeTAD | 19.34 | - | - | - | 5.00 | - |
Experimental Protocols
Detailed methodologies for the synthesis of representative HTMs from this compound are provided below. These protocols are based on established synthetic routes such as Buchwald-Hartwig amination and Suzuki coupling.
Protocol 1: Synthesis of V1207 via Buchwald-Hartwig Amination
This protocol describes the synthesis of a "half-molecule" HTM, V1207, through a palladium-catalyzed cross-coupling reaction.
Materials:
-
3,6-dibromo-9-ethyl-9H-carbazole
-
9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dibromo-9-ethyl-9H-carbazole and 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine in anhydrous toluene.
-
Add Pd(OAc)₂ and P(o-tolyl)₃ to the reaction mixture.
-
Add NaOtBu as the base.
-
Heat the reaction mixture at reflux for the specified time or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, V1207.
Protocol 2: General Synthesis of Star-Shaped HTMs via C-H/C-Br Coupling
This protocol outlines a step-saving synthesis for star-shaped HTMs using a palladium-catalyzed direct C-H/C-Br coupling reaction.
Materials:
-
3,6-dibromo-9-(4-bromophenyl)-9H-carbazole (or other polyhalogenated carbazole core)
-
Corresponding end-group (e.g., substituted carbazoles or phenothiazines)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (15 mol%), P(o-tolyl)₃ (30 mol%), PivOH (60 mol%), and K₂CO₃ (3.60 equiv.) in anhydrous DMF.
-
Add the 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole (0.30 mmol) and the corresponding end-groups (0.96 mmol) to the flask.
-
Heat the reaction mixture at 125 °C under a nitrogen atmosphere for 30 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired star-shaped HTM.
Visualizations
Synthetic Workflow from this compound
The following diagram illustrates a generalized synthetic workflow for creating complex hole-transporting materials starting from this compound. Common synthetic strategies like Suzuki, Buchwald-Hartwig, and Ullmann couplings are employed to introduce various functional end-groups.
Caption: Synthetic routes to HTMs from this compound.
Hole Transport Mechanism in a Perovskite Solar Cell
This diagram illustrates the fundamental process of hole transport in a standard n-i-p perovskite solar cell architecture. Upon light absorption, the perovskite layer generates electron-hole pairs. The hole is then efficiently extracted by the HTM layer and transported to the anode (e.g., Gold).
References
Application of 3,6-Dibromocarbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,6-dibromocarbazole in the fabrication of organic light-emitting diodes (OLEDs). It serves as a comprehensive guide for the synthesis of functional materials derived from this compound and their subsequent integration into OLED devices.
Introduction
This compound is a versatile building block in the field of organic electronics, particularly for the development of materials for OLEDs. Its electron-rich carbazole (B46965) core provides excellent charge transport properties and high thermal stability, which are crucial for the performance and longevity of OLED devices.[1][2][3][4] The bromine atoms at the 3 and 6 positions offer reactive sites for facile functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the synthesis of a wide range of materials with tailored optoelectronic properties.[1] This adaptability makes this compound a key intermediate for creating hole-transporting materials (HTMs), host materials, and thermally activated delayed fluorescence (TADF) emitters.[3][5][6]
Application as a Precursor for Hole-Transporting Materials (HTMs)
Derivatives of this compound are widely employed as hole-transporting materials in OLEDs due to their good charge carrier injection and transfer characteristics.[5][7] These materials facilitate the efficient transport of holes from the anode to the emissive layer, contributing to improved device efficiency and stability.
A variety of 3,6-diarylcarbazole derivatives have been synthesized and shown to exhibit high hole-drift mobility in their amorphous films, with values ranging from 5 × 10⁻⁵ cm²·V⁻¹·s⁻¹ to 1.5 × 10⁻⁴ cm²·V⁻¹·s⁻¹ at high electrical fields.[5]
Table 1: Performance of OLEDs Utilizing this compound-Based Hole-Transporting Materials
| HTM Derivative | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Max. Brightness (cd/m²) | Turn-on Voltage (V) |
| C25 (Green Phosphorescent) | ITO/PEDOT:PSS/NPB/C25/Ir(ppy)₃/CBP/TPBi/LiF/Al | 58.4 | 54.8 | 16.1 | - | - |
| C26 (Green Phosphorescent) | ITO/PEDOT:PSS/NPB/C26/Ir(ppy)₃/CBP/TPBi/LiF/Al | 45.1 | 40.8 | 12.5 | - | - |
| C26 (Green Fluorescent) | ITO/PEDOT:PSS/NPB/C26/Alq₃/LiF/Al | 4.0 (at 1000 cd/m²) | - | - | - | - |
| 3,6-diphenyl-9-ethylcarbazole | Not Specified | 22.5 | - | - | 9800 | ~5 |
| Phenyl, naphthyl, or biphenyl (B1667301) disubstituted 9-alkylcarbazoles | with Alq₃ emitter | 3.25 | - | - | 8300 | 2.5 |
Application as a Precursor for Host Materials
The high triplet energy of some carbazole derivatives makes them suitable as host materials, particularly for wide-bandgap triplet emitters in phosphorescent OLEDs (PhOLEDs).[5][9] The host material plays a crucial role in dispersing the guest emitter molecules, preventing aggregation, and facilitating efficient energy transfer.
Carbazole-based hosts are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[9] This thermal robustness is critical for ensuring the operational stability and lifetime of OLED devices.
Table 2: Properties of 3,6-Disubstituted Carbazole-Based Host Materials
| Host Material | Td (°C) | Tg (°C) | HOMO (eV) | LUMO (eV) |
| H1-H15 (general range) | - | 30 - 269 | -5.21 to -6.48 | -1.90 to -2.83 |
| DB-BCZ | 394 | - | - | - |
| m-TFFCz | >400 | >170 | - | - |
| m-TFBFCz | >400 | >170 | - | - |
Td = Decomposition Temperature, Tg = Glass Transition Temperature. Data compiled from various sources.[5][9]
Application as a Precursor for TADF Emitters
This compound is a key building block for the synthesis of thermally activated delayed fluorescence (TADF) emitters.[5][10] TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[11][12][13] By designing donor-acceptor molecules based on 3,6-disubstituted carbazoles, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC).[13][14]
Table 3: Performance of OLEDs with this compound-Based TADF Emitters
| Emitter | Device Structure | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Max. Brightness (cd/m²) | Emission Color |
| E24 | ITO/HAT-CN/NPB/TAPC/PPT:E24/PPT/TPBi/LiF/Al | 13.33 | 8.14 | 15.26 | 1526 | Blue |
| Π-CzBN | Not Specified | 39.3 | - | - | - | Sky Blue |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the bromination of carbazole.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Brine solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve carbazole (17 mmol, 1 eq) and N-Bromosuccinimide (34 mmol, 2 eq) in DMF (50 mL).
-
Cool the reaction mixture to -78°C.
-
Allow the reaction to proceed for 2 hours, then let it warm to -10°C.
-
Quench the reaction with brine (50 mL).
-
Extract the product with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for OLED Fabrication
The fabrication of OLED devices is typically carried out in a cleanroom environment under an inert atmosphere (e.g., in a glove box) to prevent contamination and degradation of the organic materials.[15] The process involves the sequential deposition of several thin layers onto a pre-cleaned substrate.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Organic materials (HTL, EML, ETL)
-
Metal for cathode (e.g., LiF/Al)
-
Substrate cleaning solutions (e.g., Hellmanex, isopropanol (B130326), deionized water)
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
Glove box system
Procedure:
-
Substrate Cleaning:
-
Hole Injection Layer (HIL) Deposition (Optional but recommended):
-
Hole Transport Layer (HTL) Deposition:
-
Emissive Layer (EML) Deposition:
-
If using a host-guest system, co-dissolve the host and emitter materials in a specific ratio in an organic solvent.
-
Deposit the EML onto the HTL via spin coating or thermal evaporation.[17]
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:
-
Cathode Deposition:
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.[15]
-
Visualizations
Synthesis of 3,6-Diarylcarbazoles
Caption: Synthetic pathway for 3,6-diarylcarbazoles from carbazole.
General OLED Fabrication Workflow
Caption: General workflow for fabricating an OLED device.
Logical Relationship of this compound Applications in OLEDs
Caption: Role of this compound in enhancing OLED performance.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combining Carbazole Building Blocks and ν-DABNA Heteroatom Alignment for a Double Boron-Embedded MR-TADF Emitter with Improved Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 12. KIT - IOC - Bräse - Research - Research interests - Dyes and Fluorophores - Thermally activated delayed fluorescence (TADF) - Organic TADF Molecules [ioc.kit.edu]
- 13. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. ossila.com [ossila.com]
- 16. DSpace [diposit.ub.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for 3,6-Dibromocarbazole Derivatives in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,6-dibromocarbazole derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The information compiled herein is intended to guide researchers in the synthesis of these materials, the fabrication of high-performance PSCs, and the characterization of the resulting devices.
Introduction
Perovskite solar cells have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of traditional silicon-based solar cells. The hole-transporting material is a critical component in achieving high efficiency and stability in PSCs. 3,6-disubstituted carbazole (B46965) derivatives have garnered significant attention as HTMs due to their excellent thermal stability, high hole mobility, and facile synthesis.[1] These properties make them promising alternatives to the commonly used but expensive spiro-OMeTAD. This document outlines the synthesis and application of HTMs based on the this compound core.
Data Presentation: Performance of Perovskite Solar Cells
The following table summarizes the key performance metrics of perovskite solar cells incorporating various 3,6-disubstituted carbazole derivatives as the hole-transporting layer.
| Hole-Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 | - | - | - | 14.79 | [1][2] |
| V1207 | - | - | - | ~18 | [3] |
| V1209 | - | - | - | ~18 | [3] |
| V1221 | - | - | - | ~18 | [3] |
| V1225 | - | - | - | ~18 | [3] |
| S-3,6-OPOT | 1.05 | 23.9 | 74.92 | 18.8 | [4] |
| CzTh | - | - | - | Enhanced vs. Me-4PACz | [5] |
Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
A common synthetic route to functionalize the 3,6-positions of carbazole is through cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki coupling, starting from 3,6-dibromo-9-alkyl-9H-carbazole. A general procedure is outlined below.
3.1.1. Materials and Reagents:
-
3,6-Dibromo-9-alkyl-9H-carbazole
-
Aryl amine or boronic acid derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Ligand (e.g., P(tBu)₃, SPhos, XPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene (B28343), Dioxane, DMF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
3.1.2. General Procedure for Buchwald-Hartwig Amination:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the desired aryl amine (2.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(tBu)₃, 4-10 mol%).
-
Add the base (e.g., NaOtBu, 3-4 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,6-disubstituted carbazole derivative.
Fabrication of n-i-p Perovskite Solar Cells
This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell.
3.2.1. Materials and Solutions:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Electron Transport Layer (ETL):
-
Compact TiO₂ blocking layer solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol).
-
Mesoporous TiO₂ paste (e.g., 30NR-D, diluted in ethanol).
-
-
Perovskite Precursor Solution: e.g., for (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅: 1.1 M FAI, 0.2 M MABr, 1.1 M PbI₂, and 0.22 M PbBr₂ in a 4:1 (v/v) mixture of DMF and DMSO.
-
Hole-Transporting Layer (HTL) Solution:
-
This compound derivative (e.g., 20-80 mg/mL in chlorobenzene (B131634) or other suitable solvent).
-
Additives (optional but common):
-
4-tert-butylpyridine (TBP).
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile).
-
-
-
Metal Electrode: Gold (Au) or Silver (Ag).
3.2.2. Device Fabrication Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ layer by spin-coating at, for example, 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes.
-
After cooling, deposit the mesoporous TiO₂ layer by spin-coating at, for example, 4000 rpm for 20 seconds, followed by annealing at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the TiO₂ layer. A two-step spin-coating process is common: e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the films on a hotplate at 100-150 °C for 30-60 minutes.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
After the perovskite layer has cooled, deposit the HTL solution by spin-coating at, for example, 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit the metal electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.
-
Characterization of Perovskite Solar Cells
3.3.1. Current Density-Voltage (J-V) Measurements:
-
Use a solar simulator with a source meter (e.g., Keithley 2400) under standard test conditions (AM 1.5G, 100 mW/cm²).
-
The light intensity should be calibrated using a certified reference silicon solar cell.
-
Measure the J-V curves by scanning the voltage from reverse to forward bias and vice versa to assess any hysteresis.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
3.3.2. External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum using a dedicated system with a xenon lamp, a monochromator, and a lock-in amplifier.
-
Calibrate the system with a certified reference photodiode.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and compare it with the value obtained from the J-V measurement.
3.3.3. Stability Testing:
-
Long-term operational stability: Monitor the PCE of an unencapsulated or encapsulated device over time under continuous illumination at the maximum power point (MPP tracking).
-
Environmental stability: Store the devices under controlled conditions of humidity and temperature in the dark and measure their performance periodically.
Visualizations
Caption: Charge transfer pathway in a perovskite solar cell.
Caption: Experimental workflow for PSC fabrication and testing.
Caption: Logical relationship of HTM properties and PSC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Substituent Engineering of Carbazole Based Self-Assembled Monolayers for Use in High-Performance Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 3,6-Dibromocarbazole Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of conductive polycarbazoles derived from 3,6-dibromocarbazole monomers. The methodologies outlined below are essential for researchers in materials science, organic electronics, and drug development who are interested in the preparation of novel conductive polymers with tunable properties. The protocols cover key chemical and electrochemical polymerization techniques, including Suzuki-Miyaura coupling, Yamamoto coupling, and electrochemical polymerization.
Introduction
Carbazole-based conductive polymers are a significant class of materials due to their excellent thermal stability, photo- and electroactive properties, and high hole-transporting mobility.[1][2] The 3,6-linked polycarbazoles are particularly noteworthy as their synthesis is readily achievable.[3][4] These polymers are integral components in a variety of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1][5] This document offers detailed experimental procedures and data for the synthesis of these promising materials.
Data Presentation
The following tables summarize key quantitative data for poly(3,6-carbazole)s synthesized via different polymerization methods. This data is crucial for comparing the outcomes of each technique and for selecting the appropriate synthesis strategy based on desired polymer characteristics.
Table 1: Molecular Weight and Polydispersity of Poly(3,6-carbazole) Derivatives
| Polymerization Method | Monomer | Catalyst/Initiator | Solvent | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Stille Polycondensation | 3,6-Cbz-EDOT | - | THF | 2.0 | 1.5 | [6] |
| Click Polymerization | 3,6-diazido-9-hexyl carbazole (B46965) & 3,6-diethynyl-9-hexyl carbazole | Cu(I) | - | 100 - 130 | - | [7] |
| Yamamoto Coupling | N-alkyl-3,6-dibromocarbazoles | Ni(COD)₂ | - | High | - | [8] |
| Suzuki-Miyaura Coupling | Asymmetric AB-type 3,6-carbazole | [Pd(PtBu₃)₂] | THF | - | - | [9][10] |
Table 2: Electrical Conductivity of Polycarbazole Derivatives
| Polymerization Method | Polymer | Dopant | Conductivity (S/cm) | Reference |
| Chemical Oxidative Polymerization | Polycarbazole | FeCl₃/PTSA | > 8.9 x 10⁻⁴ | [11] |
| Chemical Oxidative Interfacial Polymerization | Doped PCB_CTAB | - | 11.3 ± 0.36 | [1] |
| Chemical Oxidation | Polycarbazole | - | 1.6 x 10⁻⁸ (undoped) | [1] |
| Chemical Oxidation | Polycarbazole | - | 1.5 x 10⁻⁶ (undoped) | [1] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols include the synthesis of necessary precursors and step-by-step instructions for the polymerization reactions.
Protocol 1: Synthesis of N-Alkyl-3,6-dibromocarbazole Precursor
This protocol describes the N-alkylation of this compound, a common precursor for many polymerization reactions.
Materials:
-
This compound
-
Alkyl bromide (e.g., 1-bromooctane, 3-(bromomethyl)heptane)
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetone (B3395972)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., CH₂Cl₂/hexane)
Procedure:
-
Dissolve this compound and the alkyl bromide in DMSO or acetone in a round-bottomed flask.[5][9]
-
Add a 50% aqueous solution of NaOH to the mixture.[9]
-
Stir the resulting suspension overnight at room temperature.[9]
-
Add water to the reaction mixture and extract the product three times with diethyl ether.[9]
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 5/95 CH₂Cl₂/hexane) to obtain the pure N-alkyl-3,6-dibromocarbazole.[9]
Protocol 2: Suzuki-Miyaura Coupling Polymerization
This protocol details the synthesis of poly(N-alkyl-3,6-carbazole) using an asymmetric AB-type monomer.[9][10]
Monomer Synthesis (3-Bromo-9-alkyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole):
-
In a nitrogen-flushed Schlenk tube, dissolve N-alkyl-3,6-dibromocarbazole in dry THF and cool to -78 °C.[9]
-
Add n-butyllithium (n-BuLi) dropwise and stir the solution for 30 minutes at -78 °C.[9]
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) and allow the mixture to slowly warm to room temperature overnight.[9]
-
Quench the reaction with water and extract the product with ethyl acetate.[9]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.[9]
Polymerization Procedure:
-
In a nitrogen-flushed Schlenk tube, charge the AB-type monomer, dry THF, and a purged aqueous solution of K₂CO₃ (4 M).[9]
-
Add a solution of the palladium catalyst, [Pd(PtBu₃)₂], in THF.[9]
-
Stir the resulting yellow mixture at room temperature for the desired reaction time (e.g., 6 hours).[9]
-
To terminate the polymerization, an end-capping reagent such as 4-tolylboronic acid or 4-(2-tetrahydropyranyloxy)bromobenzene can be added and stirred overnight.[9]
-
Precipitate the polymer by adding the reaction mixture to methanol (B129727).[9]
-
Filter the solid, wash with methanol and water, and dry to obtain the poly(N-alkyl-3,6-carbazole).[9]
Protocol 3: Yamamoto Coupling Polymerization
This protocol describes the synthesis of high molecular weight poly(N-alkyl-3,6-carbazole)s.[8]
Materials:
-
N-alkyl-3,6-dibromocarbazole
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,5-Cyclooctadiene (COD)
-
2,2'-Bipyridyl
-
Dry N,N-dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a nitrogen-flushed flask, dissolve Ni(COD)₂, COD, and 2,2'-bipyridyl in dry DMF.
-
Heat the mixture to 80 °C for 30 minutes.
-
Add a solution of N-alkyl-3,6-dibromocarbazole in toluene to the catalyst mixture.
-
Continue stirring at 80 °C for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of methanol and concentrated HCl.
-
Stir for several hours, then filter the precipitate.
-
Wash the polymer with methanol and then purify by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum.
Protocol 4: Electrochemical Polymerization
This protocol provides a general procedure for the electrochemical synthesis of polycarbazole films.
Materials:
-
Carbazole or this compound derivative (monomer)
-
Supporting electrolyte (e.g., lithium perchlorate (B79767) (LiClO₄), tetrabutylammonium (B224687) perchlorate (TBAPF₆))[4][12]
-
Working electrode (e.g., platinum disk, ITO-coated glass)[4]
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving the carbazole monomer and the supporting electrolyte in the chosen solvent.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Apply a potential sweep using cyclic voltammetry (e.g., from 0.0 V to +1.6 V) for a set number of cycles (e.g., 5 cycles) to deposit the polymer film on the working electrode.[4]
-
Alternatively, potentiostatic deposition can be used by applying a constant potential.
-
After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the film for further characterization.
Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways and experimental workflows described in the protocols.
Caption: Suzuki-Miyaura polymerization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Polycarbazole Nanofibers Using an Electric Field and the Investigation of Its Electrical Conductivity [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,6-Dibromocarbazole as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,6-dibromocarbazole as a key intermediate in the synthesis of pharmaceutically active compounds. The following sections detail its application in the development of novel anti-cancer agents, including N-alkylated derivatives and Bax channel modulators.
Application Note 1: Synthesis of N-Alkyl-3,6-dibromocarbazole Derivatives as Anti-Cancer and Anti-Migratory Agents
This compound serves as a versatile scaffold for the synthesis of a variety of N-alkylated derivatives that have demonstrated significant anti-cancer and anti-migratory properties. The planar, aromatic structure of the carbazole (B46965) core allows for intercalation into DNA, while the N-alkylation provides a handle for introducing diverse functional groups to modulate biological activity.[1]
A common synthetic strategy involves a three-step process: N-alkylation of the this compound core, followed by hydrolysis and subsequent amidation to generate a library of derivatives. These compounds have shown moderate to good antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][2]
Quantitative Data Summary
The following table summarizes the biological activity of representative N-alkyl-3,6-dibromocarbazole derivatives.
| Compound ID | Structure | GI₅₀ (μM) - MCF-7 | GI₅₀ (μM) - MDA-MB-231 | Migration Inhibition (%) - MDA-MB-231 |
| 10 | N-(4-fluorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide | 8.5 | 7.2 | 18 |
| 14 | N-(4-chlorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide | 10.2 | 9.8 | 20 |
| 15 | N-(4-bromophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide | 9.1 | 8.5 | 19 |
| 23 | 4-(3,6-dibromo-9H-carbazol-9-yl)-N-(pyridin-2-yl)butanamide | 25.4 | 18.6 | 18 |
GI₅₀ values represent the concentration required to inhibit cell growth by 50%.[1][3] Migration inhibition was determined at a concentration of 10 µM.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 4-(3,6-Dibromo-9H-carbazol-9-yl)butyric acid (Intermediate 2)
This protocol describes the N-alkylation of this compound followed by ester hydrolysis.
Materials:
-
This compound (1)
-
Potassium carbonate (K₂CO₃)
-
Ethyl 4-bromobutyrate
-
Dimethylformamide (DMF)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add K₂CO₃ (1.0 mmol) and ethyl 4-bromobutyrate (3.1 mmol).
-
Stir the mixture at room temperature for 15 minutes and then heat to 80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (1 mL) and KOH (1.0 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C for an additional 2-6 hours to facilitate hydrolysis.
-
After cooling to room temperature, acidify the mixture with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 4-(3,6-dibromo-9H-carbazol-9-yl)butyric acid (2).
Protocol 2: General Procedure for the Synthesis of N-substituted-4-(3,6-dibromo-9H-carbazol-9-yl)butanamides (Final Products)
This protocol outlines the amide coupling of the carboxylic acid intermediate with various amines.
Materials:
-
4-(3,6-Dibromo-9H-carbazol-9-yl)butyric acid (2)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Desired primary or secondary amine
Procedure:
-
Dissolve 4-(3,6-dibromo-9H-carbazol-9-yl)butyric acid (1.0 equiv.) in CH₂Cl₂.
-
Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equiv.) and Et₃N (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final N-substituted butanamide derivative.
Workflow Diagram
Caption: Synthetic workflow for N-alkyl-3,6-dibromocarbazole derivatives.
Application Note 2: this compound Piperazine (B1678402) Derivatives as Modulators of the Bax-Mediated Apoptotic Pathway
This compound can be functionalized to produce piperazine derivatives of 2-propanol that act as potent modulators of the pro-apoptotic protein Bax.[4] Bax plays a crucial role in the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria, which ultimately leads to programmed cell death.[2][5] By modulating Bax activity, these compounds can potentially be developed as therapeutic agents for diseases characterized by aberrant apoptosis, such as cancer.
The synthesis of these derivatives typically involves the N-alkylation of this compound with a suitable epoxide, followed by the opening of the epoxide ring with a piperazine derivative.
Signaling Pathway
The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of BH3-only proteins. These proteins, in turn, activate Bax and Bak, which oligomerize in the outer mitochondrial membrane, forming pores that allow the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 subsequently activates effector caspases like caspase-3, leading to the execution of apoptosis. The this compound piperazine derivatives are proposed to modulate the channel activity of Bax, thereby influencing cytochrome c release.[4]
Caption: Bax-mediated intrinsic apoptosis pathway and the modulatory role of this compound derivatives.
Experimental Protocols
A representative protocol for the synthesis of this compound piperazine derivatives is outlined below. Specific reagents and conditions may vary depending on the desired final product.
Protocol 3: Synthesis of a this compound Piperazine Derivative
Step 1: N-alkylation with an Epoxide
-
React this compound with a suitable epoxide (e.g., epichlorohydrin (B41342) or a glycidyl (B131873) ether) in the presence of a base such as sodium hydride in an anhydrous solvent like DMF.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting N-alk(oxirane)yl-3,6-dibromocarbazole intermediate by column chromatography.
Step 2: Epoxide Ring Opening with a Piperazine
-
Dissolve the purified epoxide intermediate in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Add the desired piperazine derivative (e.g., N-methylpiperazine) in excess.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound piperazine derivative.
Note on Carvedilol (B1668590) and CX-4945
While this compound is a valuable intermediate for certain classes of pharmaceuticals, it is important to note that it is not a direct precursor in the most commonly reported synthetic routes for the β-blocker Carvedilol or the protein kinase CK2 inhibitor CX-4945 .
-
Carvedilol synthesis typically commences with 4-hydroxycarbazole , which undergoes O-alkylation with epichlorohydrin, followed by reaction with 2-(2-methoxyphenoxy)ethanamine.[6][7][8][9][10]
-
The synthesis of CX-4945 (Silmitasertib) is based on a benzo[c][4][6]naphthyridine-8-carboxylic acid scaffold and does not typically involve a carbazole intermediate in its published synthetic pathways.[11][12]
Researchers should consult specific literature for the synthesis of these compounds. The application of this compound is more directly relevant to the development of novel anti-cancer agents as detailed in the notes above.
References
- 1. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of this compound and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 5. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 3,6-Disubstituted Carbazole Derivatives: A Gateway to Advanced Optoelectronic Materials
Application Notes & Protocols
The unique electronic and photophysical properties of carbazole-based compounds have positioned them as critical components in the advancement of optoelectronic technologies. Their rigid, electron-rich structure provides excellent thermal and morphological stability, while the ability to easily functionalize the carbazole (B46965) core allows for the fine-tuning of their optoelectronic characteristics.[1][2] Specifically, substitution at the 3 and 6 positions has proven to be a highly effective strategy for modulating the HOMO/LUMO energy levels, enhancing charge transport properties, and improving the overall performance of devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[3][4]
This document provides detailed protocols for the synthesis of 3,6-disubstituted carbazole derivatives, focusing on widely employed cross-coupling methodologies. It also presents key quantitative data on the photophysical and electrochemical properties of representative compounds, offering a valuable resource for researchers and scientists in the fields of materials science and drug development.
Synthetic Strategies: Cross-Coupling Reactions
The introduction of various aryl or heteroaryl substituents at the 3 and 6 positions of the carbazole nucleus is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods offer high efficiency and broad substrate scope, enabling the synthesis of a diverse library of carbazole derivatives.[5]
A general workflow for the synthesis of 3,6-disubstituted carbazole derivatives typically involves the following key steps:
Figure 1: General synthetic workflow for 3,6-disubstituted carbazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dibromo-9-octylcarbazole
This protocol describes the synthesis of a key intermediate, 3,6-dibromo-9-octylcarbazole, which can be further functionalized via cross-coupling reactions.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Potassium hydroxide (B78521) (KOH)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Alkylation of Carbazole:
-
To a solution of carbazole (10.0 g, 59.8 mmol) in DMF (100 mL), add powdered KOH (5.03 g, 89.7 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane (12.7 g, 65.8 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice water (500 mL) and extract with chloroform (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain 9-octylcarbazole (B1624908) as a crude product, which can be used in the next step without further purification.
-
-
Bromination of 9-Octylcarbazole:
-
Dissolve the crude 9-octylcarbazole in chloroform (150 mL).
-
Add N-bromosuccinimide (21.3 g, 119.6 mmol) in portions to the solution in the dark at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent to afford 3,6-dibromo-9-octylcarbazole as a white solid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,6-Di(fluoren-2-yl)-9-octyl-9H-carbazole
This protocol details the synthesis of a 3,6-disubstituted carbazole derivative with fluorene (B118485) moieties, which are known for their high fluorescence.
Materials:
-
3,6-Dibromo-9-octylcarbazole
-
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3,6-dibromo-9-octylcarbazole (1.0 g, 2.29 mmol), (9,9-dioctyl-9H-fluoren-2-yl)boronic acid (2.3 g, 5.04 mmol), and Pd(PPh₃)₄ (0.13 g, 0.11 mmol).
-
Add a mixture of toluene (40 mL), ethanol (10 mL), and a 2 M aqueous solution of K₂CO₃ (10 mL).
-
Degas the mixture with argon for 30 minutes.
-
Heat the reaction mixture to reflux and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, add water and extract with chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/chloroform mixture as the eluent to yield 3,6-di(fluoren-2-yl)-9-octyl-9H-carbazole.
Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data Summary
The following tables summarize the key photophysical and electrochemical properties of representative 3,6-disubstituted carbazole derivatives.
Table 1: Photophysical Properties
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Reference |
| 3,6-Di(fluoren-2-yl)-9-octyl-9H-carbazole | 316-318 | - | - | |
| Oligomer with 2,7-linked carbazole and thiophene | - | - | 52-75 | |
| H4 (Carbazole-based dye) | - | - | - | |
| BTPEC | 307 | 389 | - | |
| BDPEC | 307, 388 | 483 | - |
Table 2: Electrochemical and Device Performance Data
| Compound/Device | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Device Efficiency (%) | Reference |
| 3,6-Di(fluoren-2-yl)-9-octyl-9H-carbazole in DSSC | - | - | - | 0.253-5.572 (PCE) | |
| Oligo(B–EDOT2–HT3) | -5.49 | -3.47 | 1.97 | - | |
| H4 in DSSC | - | - | - | 6.52 | |
| SGT-405 in Perovskite Solar Cell | - | - | - | 14.79 (PCE) | |
| Dyes D1-3 | 5.40-5.44 | - | - | - |
Characterization
The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
The optoelectronic properties are investigated using:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties.
-
Photoluminescence (PL) Spectroscopy: To measure the emission properties and quantum yield.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical band gap.
Conclusion
The synthetic protocols and compiled data presented herein provide a foundational resource for the preparation and evaluation of 3,6-disubstituted carbazole derivatives for optoelectronic applications. The versatility of cross-coupling reactions allows for the systematic modification of the carbazole core, enabling the development of novel materials with tailored properties for next-generation organic electronic devices. Further exploration of different substituent groups and synthetic methodologies will undoubtedly lead to even more significant advancements in this exciting field.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines.[1][2][3] The double amination of 3,6-dibromocarbazole is a key transformation for accessing a variety of functionalized carbazole (B46965) derivatives, which are prevalent in organic electronics and pharmaceutical agents. This document provides a detailed protocol and application notes for this transformation.
The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and purity.
Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful selection of several key parameters. Below is a summary of common components and conditions.
Table 1: Common Catalysts, Ligands, Bases, and Solvents
| Component | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[2][4] |
| Ligand | XPhos, SPhos, t-BuXPhos, XantPhos, BINAP, DPPF | Bulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction scope and efficiency. |
| Base | NaOtBu, KOtBu, LiOtBu, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice. Weaker bases like carbonates may be used for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation. Toluene and dioxane are frequently used. |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential. |
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.4) | Dioxane | 100 | >95 | |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | LiOtBu (2.1) | Toluene | 100 | 97 | |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Various Amines | Pd₂(dba)₃ (1-2) | t-Bu₃P (3-6) | NaOtBu (1.4) | Toluene | 100 | 74-83 | |
| 6-Bromoflavone | Various Arylamines | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | N/A | 8-95 |
Experimental Protocol: General Procedure for the Double Amination of this compound
This protocol provides a general method for the palladium-catalyzed double amination of this compound. The specific amine, ligand, and base may require optimization for best results.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 2.5 - 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Addition of Reagents: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaminocarbazole derivative.
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including potent anti-cancer properties. The planar aromatic structure of the carbazole nucleus allows for intercalation into DNA and interaction with various enzymatic targets.[1] Among these, 3,6-disubstituted carbazoles have emerged as a promising scaffold for the development of novel anti-cancer agents.[1] This document provides detailed application notes and protocols on the use of 3,6-dibromocarbazole as a key starting material in the synthesis of anti-cancer agents, with a focus on a series of N-alkyl-3,6-dibromocarbazole derivatives that exhibit both cytotoxic and anti-migratory effects against breast cancer cell lines.[1][2]
These derivatives have been designed as analogs of Wiskostatin, a known inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), which plays a critical role in actin cytoskeleton dynamics and, consequently, in cancer cell migration and invasion.[1] The protocols and data presented herein are derived from published research and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.
Data Presentation: Anti-proliferative and Anti-migratory Activities
The following tables summarize the in vitro anti-proliferative and anti-migratory activities of a series of synthesized this compound derivatives against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative, metastatic).
Table 1: Anti-proliferative Activity of this compound Derivatives
| Compound ID | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| 6 | 10.5 | 9.8 |
| 7 | 6.8 | 4.7 |
| 8 | 8.2 | 5.1 |
| 9 | 12.1 | 10.3 |
| 10 | 20.4 | 15.6 |
| 14 | 25.3 | 23.0 |
| 15 | >50 | >50 |
| 16 | 32.2 | >50 |
| 18 | 9.5 | 7.2 |
| 20 | 15.8 | 11.4 |
| 21 | 18.2 | 13.5 |
| 23 | >50 | 18.9 |
| 24 | >50 | >50 |
| Wiskostatin | Not Reported | Not Reported |
GI₅₀: The concentration of the compound required to inhibit cell growth by 50%. Data is presented as the mean of triplicate experiments.
Table 2: Anti-migratory Activity of this compound Derivatives in MDA-MB-231 Cells
| Compound ID | Relative Migration Inhibition (%) at 10 µM |
| 10 | 18 |
| 14 | 20 |
| 15 | 19 |
| 23 | 18 |
| 24 | 20 |
| Wiskostatin | 5 (at 2 µM) |
Inhibition of cell migration was determined using a wound-healing (scratch) assay. Values represent the percentage reduction in cell migration compared to a vehicle control.
Experimental Protocols
Protocol 1: Synthesis of 4-(3,6-Dibromo-carbazol-9-yl)-butyric acid (Intermediate 2)
This protocol describes the N-alkylation of this compound followed by hydrolysis to yield the carboxylic acid intermediate.
Materials:
-
This compound (1)
-
Potassium carbonate (K₂CO₃)
-
Ethyl 4-bromobutyrate
-
Dimethylformamide (DMF)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Standard glassware for organic synthesis (three-neck round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a 50 mL three-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), K₂CO₃ (1.0 mmol), and ethyl 4-bromobutyrate (3.1 mmol) dissolved in DMF (5 mL).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80 °C and reflux for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, add water (1 mL) and KOH (1.0 mmol) to the reaction mixture.
-
Continue to reflux at 80 °C for an additional 2 hours to facilitate hydrolysis.
-
After cooling, the product can be isolated and purified using standard procedures (e.g., acidification, extraction, and crystallization).
Protocol 2: General Procedure for the Synthesis of 4-(3,6-Dibromocarbazol-9-yl)-N-substituted-butyramide Derivatives (Final Compounds)
This protocol details the amide coupling reaction to produce the final N-alkyl-3,6-dibromocarbazole derivatives.
Materials:
-
4-(3,6-Dibromo-carbazol-9-yl)-butyric acid (Intermediate 2)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate primary or secondary amine (e.g., 2-(4-morpholinyl)ethanamine)
-
Triethylamine (Et₃N)
-
Standard glassware for organic synthesis
Procedure:
-
In a 50 mL three-neck round-bottom flask, dissolve 4-(3,6-dibromo-carbazol-9-yl)-butyric acid (1.0 mmol), HOBt (1.5 mmol), and EDAC (1.5 mmol) in CH₂Cl₂ (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
After 15 minutes, add Et₃N (3.0 mmol) and continue stirring at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as washing with aqueous solutions, drying the organic layer, and column chromatography.
Protocol 3: Cell Proliferation Assay (SRB Assay)
This protocol is for determining the anti-proliferative activity of the synthesized compounds.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the anti-migratory potential of the compounds.
Materials:
-
MDA-MB-231 breast cancer cell line
-
6-well plates
-
Pipette tips (p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with fresh medium to remove detached cells.
-
Treat the cells with the test compounds at a non-toxic concentration (e.g., 10 µM).
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
Compare the wound closure in treated cells to that of untreated control cells to determine the relative migration inhibition.
Visualizations
Synthesis Workflow
Caption: General synthetic scheme for N-alkyl-3,6-dibromocarbazole derivatives.
Proposed Mechanism of Action: Inhibition of Actin Polymerization
The anti-migratory effects of certain this compound derivatives are attributed to their ability to interfere with actin cytoskeleton dynamics, a process crucial for cell motility. The proposed mechanism involves the inhibition of the N-WASP-Arp2/3 signaling pathway, which is a key regulator of actin nucleation and branching.
Caption: Proposed inhibition of the N-WASP-Arp2/3 pathway by this compound derivatives.
References
Application Notes and Protocols for Designing Thermally Activated Delayed Fluorescence (TADF) Emitters with 3,6-Dibromocarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and characterization of Thermally Activated Delayed Fluorescence (TADF) emitters utilizing a 3,6-dibromocarbazole core. The protocols outlined below are intended to facilitate the development of next-generation organic light-emitting diode (OLED) materials.
Design Principles and Workflow
The rational design of TADF emitters based on this compound hinges on the principle of separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation minimizes the singlet-triplet energy gap (ΔEST), a critical parameter for efficient reverse intersystem crossing (RISC) and, consequently, high TADF efficiency. The 3,6-disubstituted carbazole (B46965) serves as a rigid donor core, to which various electron-accepting units can be attached. The selection of the acceptor moiety is crucial for tuning the emission color and photophysical properties of the final emitter.
A typical workflow for the development of these emitters is as follows:
Synthesis Protocols
The synthesis of TADF emitters from this compound typically involves palladium-catalyzed cross-coupling reactions to introduce acceptor moieties at the 3 and 6 positions. Below are representative protocols for Suzuki and Buchwald-Hartwig reactions.
Protocol for Suzuki Coupling
This protocol describes the synthesis of a D-A-D type TADF emitter by coupling an arylboronic ester (acceptor) to the this compound core.
Materials:
-
3,6-Dibromo-9-phenyl-9H-carbazole
-
Acceptor-boronic acid pinacol (B44631) ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine 3,6-dibromo-9-phenyl-9H-carbazole (1.0 eq.), the desired acceptor-boronic acid pinacol ester (2.2 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Add a 2M aqueous solution of K₂CO₃ (4.0 eq.).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to reflux (typically 90-100 °C) under a nitrogen or argon atmosphere for 24-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, extract the product with dichloromethane (B109758) or chloroform (B151607), wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Buchwald-Hartwig Amination
This protocol outlines the synthesis of D-A-D emitters by coupling a secondary amine donor to a dibrominated acceptor core, with this compound serving as a precursor to a donor-functionalized intermediate. For direct functionalization of this compound with acceptor-amines, a similar protocol can be adapted. A microwave-assisted approach can significantly reduce reaction times.
Materials:
-
This compound derivative (1.0 eq.)
-
Secondary amine (e.g., phenoxazine, carbazole) (2.1 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)
-
XPhos (10 mol%)
-
t-BuONa (Sodium tert-butoxide) (2.5 eq.)
-
Anhydrous toluene
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa.
-
Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).
-
Seal the vial and irradiate with microwaves at 150 °C for 30 minutes (microwave power set to 300 W).
-
Cool the reaction mixture to room temperature.
-
Dilute with chloroform and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Properties of 3,6-Disubstituted Carbazole TADF Emitters
The choice of acceptor unit significantly influences the photophysical and electroluminescent properties of the resulting TADF emitter. The following table summarizes key performance data for representative emitters based on a 3,6-disubstituted carbazole donor core.
| Emitter Name | Acceptor Unit | Emission Peak (nm) | PLQY (%) | ΔEST (eV) | Max EQE (%) |
| D(DCz-Cz)-DCPP | Dicyanopyrazino phenanthrene | 560 | - | - | 19.5 |
| D(DPXZ-Cz)-DCPP | Dicyanopyrazino phenanthrene | 600 | - | < 0.1 | 21.6 |
| DCZ-TTR | Thianthrene 5,5,10,10-tetraoxide | - | - | 0.03 | 20.1 |
| CZ-TTR | Thianthrene 5,5,10,10-tetraoxide | - | - | 0.10 | 14.4 |
Note: Data is compiled from various research articles for illustrative purposes. PLQY and ΔEST values are often dependent on the measurement conditions (e.g., solvent, host matrix).
Experimental Protocols for Characterization and Fabrication
Photophysical Characterization
A comprehensive understanding of the emitter's properties requires a suite of photophysical measurements.
Protocol for Photoluminescence Quantum Yield (PLQY) Measurement:
-
Prepare a dilute solution of the TADF emitter in a suitable solvent (e.g., toluene, cyclohexane) or spin-coat a thin film of the emitter doped into a host matrix onto a quartz substrate.
-
Place the sample in an integrating sphere coupled to a spectrofluorometer.
-
Measure the emission spectrum of the sample upon excitation at a wavelength where it absorbs.
-
Measure the spectrum of the excitation light with the sample in the sphere but not in the beam path.
-
Measure the spectrum of the excitation light with a blank (solvent or substrate) in the sphere.
-
The PLQY is calculated by the instrument software based on the integrated intensities of the emission and absorption.
Protocol for Transient Photoluminescence Decay Measurement:
-
Excite the sample (in solution or as a thin film) with a pulsed laser source.
-
Record the photoluminescence decay over time using a time-correlated single-photon counting (TCSPC) system or a streak camera.
-
The resulting decay curve for a TADF emitter will typically show a biexponential decay, corresponding to the prompt fluorescence and the delayed fluorescence.
-
Fit the decay curve to extract the lifetimes of the prompt (τ_p) and delayed (τ_d) components.
OLED Device Fabrication
A solution-processed, multi-layered OLED can be fabricated to evaluate the electroluminescence performance of the synthesized TADF emitters.
Protocol for Solution-Processed OLED Fabrication:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the TADF emitter and a host material (e.g., mCP) in a suitable solvent like toluene. Spin-coat the EML solution onto the HIL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of highly efficient TADF emitters. By strategically selecting and attaching various acceptor units through robust cross-coupling reactions, the photophysical and electroluminescent properties can be systematically tuned. The protocols and data presented herein offer a foundational guide for researchers to explore this promising class of materials for advanced OLED applications.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,6-Dibromocarbazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,6-Dibromocarbazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of crude and purified this compound?
A1: Crude this compound typically appears as a tan, light green, or brown powder.[1][2][3] After successful recrystallization, the purified product should be a white to light brown crystalline solid or white needles.[4][5]
Q2: What are the most common impurities in crude this compound?
A2: The most common impurities are typically unreacted carbazole, monobrominated carbazole, and over-brominated products such as 1,3,6-tribromocarbazole. The presence of these impurities often contributes to the darker color of the crude product.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Ethanol (B145695) is a widely used and effective solvent for the recrystallization of this compound. Chloroform has also been reported as a suitable solvent. The choice of solvent depends on the specific impurity profile of your crude material. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: What is the reported melting point of pure this compound?
A4: The melting point of pure this compound is consistently reported to be in the range of 204-206 °C. A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | - Using too much solvent. - Cooling the solution too quickly. - Incomplete precipitation. - Loss of material during transfers. | - Minimize the amount of hot solvent used to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the solution is sufficiently cold to maximize crystal formation. - Rinse glassware with a small amount of cold solvent to recover all the product. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The cooling process is not sufficient. | - Reheat the solution and boil off some of the solvent to increase the concentration. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. - Consider using a different solvent or a solvent mixture. - If impurities are the issue, a preliminary purification step like column chromatography might be necessary before recrystallization. |
| Colored Impurities Remain in the Final Product | - The impurity has similar solubility to this compound in the chosen solvent. - The crystals formed too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. - Ensure the crystallization process is slow to allow for the formation of a pure crystal lattice. |
| Crystals are Very Fine or Powdery | - The solution was cooled too quickly. - Agitation during the cooling process. | - Allow the solution to cool slowly and without disturbance. Slower cooling generally leads to larger, more well-defined crystals. |
Experimental Protocol: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely. Add more ethanol in small portions if necessary until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing the Synthesis of 3,6-Dibromocarbazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-Dibromocarbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] The disappearance of the starting material (carbazole) spot and the appearance of the product spot will indicate the reaction's endpoint. Extend the reaction time if necessary. One study using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) noted a reaction time of 24 hours.[3]
-
-
Suboptimal Reagents or Conditions: The choice of brominating agent and reaction conditions significantly impacts the yield.
-
Solution: Consider using a silica (B1680970) gel-catalyzed bromination with NBS. This method has been reported to achieve yields as high as 89.5%.[3] The use of dibromodimethyl hydantoin (B18101) in absolute ethanol (B145695) at room temperature is another high-yield method.[4]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: After quenching the reaction with water, ensure complete precipitation of the product. Wash the precipitate thoroughly but with minimal cold solvent to avoid dissolving the product. For purification, recrystallization from a suitable solvent like chloroform (B151607) or ethanol is often effective. If column chromatography is necessary, select an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) to ensure good separation without excessive product loss.
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Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these and isolate the desired 3,6-dibromo product?
A2: The formation of multiple spots on a TLC plate typically indicates the presence of monobrominated (3-bromocarbazole) and/or polybrominated (e.g., 1,3,6-tribromocarbazole) species alongside your desired product.
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Preventing Over-bromination/Under-bromination:
-
Stoichiometry Control: Carefully control the molar ratio of the brominating agent to carbazole (B46965). For the synthesis of the dibromo product, a molar ratio of approximately 2:1 (brominating agent:carbazole) is a good starting point. A patent for a high-purity synthesis using dibromodimethyl hydantoin specifies a 1:1 molar ratio with carbazole.
-
Reaction Temperature: Maintain the recommended reaction temperature. Electrophilic aromatic bromination is sensitive to temperature, and higher temperatures can lead to less selective reactions and the formation of more byproducts. Some procedures specify starting the reaction at 0°C and then allowing it to proceed at room temperature.
-
Method Selection: The NBS/silica gel method is noted for its selectivity in monobromination of aromatic amines, which can be adapted for the controlled dibromination of carbazole by adjusting stoichiometry.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing mono- and tri-brominated impurities. Suitable solvents include chloroform, ethanol, or a mixed solvent system. The desired this compound is typically less soluble than the monobromo derivative and more soluble than the tribromo derivative in certain solvents, allowing for separation.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a solvent system like hexane/ethyl acetate can effectively separate the different brominated carbazoles.
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Q3: The purification of my crude product is proving difficult. What are the best practices for obtaining high-purity this compound?
A3: Achieving high purity is crucial, especially for downstream applications. Here are some best practices for purification:
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Initial Workup: After the reaction, quenching with water is a common step to precipitate the crude product. Ensure the precipitate is thoroughly washed with water to remove any water-soluble byproducts or remaining reagents.
-
Recrystallization: This is the preferred method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Chloroform and ethanol have been successfully used. A mixed solvent system, such as toluene-hexane, can also be effective.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Column Chromatography: If impurities persist after recrystallization, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A non-polar/polar solvent mixture like ethyl acetate/hexane is commonly used. The polarity can be adjusted to achieve optimal separation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited methods for the synthesis of this compound are:
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N-Bromosuccinimide (NBS) Method: This is a widely used method where NBS is the brominating agent, often in a solvent like DMF.
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NBS/Silica Gel Method: This is a variation that utilizes silica gel as a catalyst, which can improve selectivity and yield.
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Liquid Bromine Method: While effective, this method is often less preferred due to the hazardous nature of liquid bromine.
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Dibromodimethyl Hydantoin Method: This method uses a less hazardous brominating agent in ethanol and can produce high-purity product.
Q2: How can I monitor the progress of my reaction?
A2: The most common and effective way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (carbazole) on a TLC plate. The reaction is complete when the carbazole spot has disappeared, and a new spot corresponding to the product is prominent. An appropriate developing solvent system would be a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:
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Working in a well-ventilated fume hood, especially when using volatile solvents or bromine-containing reagents.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide and other brominating agents can be corrosive and irritants. Handle them with care and avoid inhalation of dust or vapors. This compound itself is classified as a skin and eye irritant.
Q4: What is the role of silica gel in the NBS/silica gel bromination method?
A4: In the NBS/silica gel method, silica gel is not just a stationary phase but acts as a catalyst. It is believed to polarize the N-Br bond of NBS, making the bromine more electrophilic and facilitating the attack on the electron-rich carbazole ring. This catalytic effect can lead to milder reaction conditions and improved selectivity.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Brominating Agent | Solvent | Catalyst | Reaction Time | Reported Yield | Reference |
| N-Bromosuccinimide | N-Bromosuccinimide | DMF | None | 24 h | 47% (for 3-Bromocarbazole) | |
| Silica Gel Catalyzed | N-Bromosuccinimide | Dichloromethane | Silica Gel | Not Specified | Up to 89.5% | |
| Dibromodimethyl Hydantoin | Dibromodimethyl Hydantoin | Absolute Ethanol | None | Not Specified | High Purity |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide in DMF (Adapted from)
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Dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Separately, dissolve N-bromosuccinimide (2.1 equivalents) in DMF.
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Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.
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Filter the precipitate under vacuum and wash thoroughly with distilled water.
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Dry the crude product.
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Purify the crude product by recrystallization from chloroform.
Protocol 2: High-Purity Synthesis of this compound using Dibromodimethyl Hydantoin (Adapted from)
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In a suitable container, add carbazole and absolute ethanol (5-6 times the amount of carbazole).
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At room temperature, add dibromodimethyl hydantoin in batches (molar ratio of carbazole to dibromodimethyl hydantoin is 1:1).
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Monitor the reaction by HPLC until no monobromination product is detected.
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Stop the reaction and obtain the crude product by direct filtration.
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Reflux the crude product in hot ethanol, followed by cooling and refiltration to obtain the pure white crystalline solid.
Visualizations
References
- 1. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of this compound and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
minimizing byproduct formation in the bromination of carbazole
Welcome to the technical support center for the bromination of carbazole (B46965). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the bromination of carbazole.
Issue 1: Low Yield of the Desired Monobrominated Product
Possible Causes and Solutions:
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Incomplete Reaction:
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration.
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Solution: Ensure the brominating agent has not degraded. For instance, N-Bromosuccinimide (NBS) can decompose over time. Use freshly recrystallized NBS for best results.
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Suboptimal Reaction Temperature:
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Solution: The reaction temperature can significantly influence the reaction rate. For many brominations of carbazole, the reaction is initially carried out at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious as this can also lead to increased byproduct formation.
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Poor Solubility of Reagents:
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Solution: Ensure that the carbazole and the brominating agent are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent system. Common solvents for carbazole bromination include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate (B1210297).
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Issue 2: Formation of Multiple Products (Over-bromination)
Possible Causes and Solutions:
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Incorrect Stoichiometry of Brominating Agent:
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Solution: This is the most common cause of over-bromination. Carefully control the stoichiometry of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents of the brominating agent. For the synthesis of 3,6-dibromocarbazole, using a slight excess of the brominating agent might be necessary, but this should be carefully optimized.
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Reaction Temperature is Too High:
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Solution: Higher temperatures can lead to a loss of selectivity and the formation of polybrominated byproducts. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can help to improve selectivity for the desired product.
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Prolonged Reaction Time:
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Solution: As the reaction progresses, the desired monobrominated product can undergo further bromination. It is crucial to monitor the reaction and quench it as soon as the starting material is consumed and the desired product is maximized.
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Issue 3: Poor Regioselectivity (Formation of undesired isomers)
Possible Causes and Solutions:
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Choice of Brominating Agent:
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Solution: The choice of brominating agent can influence the regioselectivity of the reaction. For instance, bromination of N-substituted carbazoles can yield different isomers depending on the reagent used. N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good selectivity for the 3- and 6-positions.
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Solvent Effects:
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Solution: The polarity of the solvent can affect the regiochemical outcome of the reaction. Experiment with different solvents to find the optimal conditions for your desired isomer.
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-
Steric Hindrance:
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Solution: If you are trying to introduce a bromine atom at a sterically hindered position, you may need to use a more reactive brominating agent or harsher reaction conditions. However, this may also lead to a decrease in overall yield and an increase in byproducts.
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Protecting Groups:
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Solution: The presence and nature of a substituent on the carbazole nitrogen can significantly influence the position of bromination. N-alkylation or N-acylation can be used to direct the bromination to specific positions. For example, protecting the nitrogen with a bulky group can favor bromination at less sterically hindered positions.
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Issue 4: Difficulty in Purifying the Product
Possible Causes and Solutions:
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Similar Polarity of Products and Byproducts:
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Solution: The separation of mono-, di-, and polybrominated carbazoles can be challenging due to their similar polarities.
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Recrystallization: This is often the most effective method for purifying brominated carbazoles. Experiment with different solvent systems (e.g., ethanol (B145695), chloroform, or mixtures of ethyl acetate and hexane) to find one that selectively crystallizes your desired product, leaving the impurities in the mother liquor.
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Column Chromatography: If recrystallization is not effective, column chromatography on silica (B1680970) gel can be used. A careful selection of the eluent system is critical for achieving good separation.
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Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the monobromination of carbazole?
A1: The most common byproduct is the dibrominated carbazole, typically this compound. Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.
Q2: How can I selectively synthesize this compound?
A2: To selectively synthesize this compound, you will typically use more than two equivalents of the brominating agent. One method involves using dibromodimethyl hydantoin (B18101) in ethanol, where the reaction can be monitored by HPLC until no monobrominated product is detected.[1]
Q3: What is the role of the N-substituent in the bromination of carbazole?
A3: The substituent on the carbazole nitrogen (the N-substituent) plays a crucial role in directing the position of bromination. Electron-donating groups on the nitrogen can activate the aromatic rings towards electrophilic substitution. The size and nature of the N-substituent can also influence the regioselectivity due to steric effects. For instance, protecting the nitrogen with a benzenesulfonyl group can lead to different bromination outcomes compared to an N-alkylated carbazole.[2]
Q4: Which brominating agent is generally preferred for the bromination of carbazole?
A4: N-Bromosuccinimide (NBS) is a widely used and often preferred brominating agent for carbazole. It is generally easier to handle than liquid bromine and can offer better regioselectivity under controlled conditions. Other reagents like bromine in pyridine (B92270) or DMSO/HBr have also been successfully used.
Q5: How can I monitor the progress of my carbazole bromination reaction?
A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts, helping you to determine the optimal time to stop the reaction.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Bromocarbazole
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Byproducts Noted | Reference |
| NBS (1.0 eq) | DMF | 0 | 2 | 76 | 6% dibrominated | [2] |
| NBS (1.0 eq) | Ethyl Acetate | 0 | 2-4 | Crude: 94-97, Recrystallized: 75-81 | Not specified | [3] |
| Bromine (1.0 eq) | Ethyl Acetate | 0 | 2-4 | Crude: 94, Recrystallized: 77 | Not specified | [3] |
| NBS (1.0 eq) | DMF | 0 to RT | 24 | 47 (pure) | Brown solid (crude) |
Table 2: Reaction Conditions for the Synthesis of 1-Bromocarbazole
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |
| NBS (1.1 eq) | Iron trifluoromethanesulfonate (B1224126) (2 mol%) | Toluene (B28343) | 20 | 30 | 95 |
Table 3: Reaction Conditions for the Synthesis of this compound
| Brominating Agent | Solvent | Temperature (°C) | Monitoring | Purification | Reference |
| Dibromodimethyl hydantoin | Absolute Ethanol | Room Temperature | HPLC until no monobromo product | Filtration and hot ethanol reflux |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromocarbazole using NBS in DMF
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Dissolve 9H-carbazole (1.0 eq) in DMF in a round-bottomed flask.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of N-bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the cooled carbazole solution.
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Monitor the reaction by HPLC. After 2 hours, the reaction should show approximately 76% of the desired product and 6% of the dibrominated compound.
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Quench the reaction by pouring it into ice water.
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Collect the precipitate by filtration.
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Purify the solid by stirring it in a suitable solvent (e.g., 400 mL of a solvent for a 12g scale reaction) and filtering again to obtain the purified 3-bromocarbazole.
Protocol 2: Synthesis of 1-Bromocarbazole using NBS and an Iron Catalyst
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In a glass pressure tube under an air atmosphere, add iron trifluoromethanesulfonate (2 mol%), carbazole (1.0 eq), and N-bromosuccinimide (NBS, 1.1 eq).
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Add toluene as the solvent.
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Stir the reaction mixture at room temperature for 30 minutes.
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After the reaction is complete, add water and extract the product with dichloromethane.
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Collect the organic phase and dry it over anhydrous sodium sulfate.
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The yield of the target product can be determined by gas chromatography.
Protocol 3: Synthesis of High-Purity this compound
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Add carbazole and absolute ethanol to a reaction vessel.
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At room temperature, add dibromodimethyl hydantoin in batches.
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Monitor the reaction by HPLC. Stop the reaction when no monobromination product is detected.
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Obtain the crude product by direct filtration.
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Purify the crude product by refluxing in hot ethanol, followed by cooling and filtration to obtain white crystalline solid this compound.
Mandatory Visualization
Caption: General experimental workflow for the bromination of carbazole.
Caption: Troubleshooting logic for common issues in carbazole bromination.
References
challenges in the N-alkylation of 3,6-Dibromocarbazole and solutions
Welcome to the technical support center for the N-alkylation of 3,6-dibromocarbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of this compound?
A1: Researchers often face challenges such as low or incomplete reaction conversion, the formation of side products, poor solubility of the starting carbazole (B46965), and difficulties in purifying the final product.[1] Success often depends on the careful selection of base, solvent, and reaction conditions.[2][3]
Q2: Which bases are most effective for this reaction?
A2: The acidity of the carbazole N-H proton (pKa ≈ 17) requires a sufficiently strong base for deprotonation.[3] Strong bases like sodium hydride (NaH) and potassium hydroxide (B78521) (KOH) are highly effective.[2] Weaker bases such as potassium carbonate (K2CO3) can also be used, though they may necessitate higher temperatures or longer reaction times. Sodium hydroxide (NaOH) has also been successfully used.
Q3: What is the recommended solvent for the N-alkylation of this compound?
A3: Aprotic polar solvents are generally the best choice as they can solvate the reactants without interfering with the reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent options, particularly if reactant solubility is an issue. Acetone (B3395972) can also be used effectively, as demonstrated in established procedures. It is crucial to use anhydrous (dry) solvents to prevent side reactions.
Q4: How can I improve the yield of my reaction?
A4: To improve yields, consider the following:
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Ensure Anhydrous Conditions: Moisture can consume the base and lead to side reactions. Always use dry solvents.
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Optimize Base and Solvent: Switch to a stronger base like NaH in an aprotic polar solvent like DMF.
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Increase Temperature: Gently heating the reaction mixture can improve reaction rates, but monitor for potential side product formation.
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Use a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be beneficial, especially when dealing with heterogeneous mixtures.
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Add a Catalytic Amount of Potassium Iodide (KI): If you are using an alkyl bromide, adding catalytic KI can sometimes accelerate the reaction.
Q5: How should I purify the N-alkylated product?
A5: The most common purification method is recrystallization, often from ethanol (B145695). A typical work-up involves filtering off any inorganic salts, removing the solvent under reduced pressure, and then washing the crude product dissolved in an organic solvent (like ethyl acetate) with aqueous solutions of sodium bicarbonate and brine. If recrystallization is insufficient, column chromatography on silica (B1680970) gel is an effective alternative for achieving high purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Deprotonation: The base is not strong enough to deprotonate the carbazole N-H. 2. Low Reactivity: Reaction temperature is too low or the alkylating agent is not reactive enough. 3. Poor Solubility: The this compound or base is not sufficiently soluble in the chosen solvent. 4. Presence of Moisture: Water is quenching the base or reacting with the alkylating agent. | 1. Change the Base: Switch from a weaker base (e.g., K2CO3) to a stronger one (e.g., NaH, KOH). 2. Increase Temperature: Heat the reaction, for example, to 50-80 °C. If using an alkyl bromide, consider adding catalytic potassium iodide (KI). 3. Change the Solvent: Switch to a solvent with higher solvating power, such as anhydrous DMF or DMSO. 4. Use Anhydrous Reagents: Ensure all solvents and glassware are thoroughly dried before use. |
| Multiple Side Products Observed | 1. O-Alkylation: Under certain conditions, alkylation can occur on one of the bromine-substituted rings, although this is less common for carbazole itself. 2. Over-alkylation: This is a concern when using dihaloalkanes as alkylating agents, potentially leading to bis-carbazole products. 3. Decomposition: The reaction temperature may be too high, causing decomposition of reactants or products. | 1. Modify Base/Solvent System: The choice of base and solvent can influence selectivity. N-alkylation is generally favored in polar aprotic solvents. 2. Control Stoichiometry: Use a molar excess of the dihaloalkane to favor mono-alkylation. 3. Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficult Product Purification | 1. Incomplete Reaction: Large amounts of unreacted starting material make purification difficult. 2. Product Precipitation: The product may crash out of the reaction mixture, forming a solid mass that is hard to handle. 3. Similar Polarity: The product and starting material have very similar polarity, making chromatographic separation challenging. | 1. Drive Reaction to Completion: Use the troubleshooting steps for "Low Yield" to consume all the starting material. 2. Improve Solubility: Perform the reaction in a solvent (like DMF) that keeps all components dissolved. Add the work-up solvent (e.g., methanol, water) slowly while stirring vigorously. 3. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Recrystallization is often the preferred method to remove starting material. |
Experimental Protocols & Data
Protocol: N-Ethylation of this compound
This protocol is adapted from a procedure in Organic Syntheses, which reports a high yield for the N-ethylation reaction.
Materials:
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This compound (1.0 eq)
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Sodium Hydroxide (NaOH) pellets (0.97 eq)
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Diethyl sulfate (B86663) (1.0 eq)
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Anhydrous Acetone
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Ethyl Acetate (B1210297)
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Saturated aqueous Sodium Bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous Sodium Sulfate (Na2SO4)
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95% Ethanol
Procedure:
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Reaction Setup: In a dry, round-bottomed flask under an argon atmosphere, combine this compound (1.0 eq) and sodium hydroxide pellets (0.97 eq) in dry acetone.
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Addition of Alkylating Agent: Add diethyl sulfate (1.0 eq) dropwise to the stirred mixture at room temperature over 15 minutes.
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Reaction: Stir the reaction mixture at room temperature for 8 hours.
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Work-up: a. Remove the solid precipitate by filtration. b. Remove the acetone from the filtrate under reduced pressure. c. Dissolve the resulting solid residue in ethyl acetate. d. Wash the ethyl acetate solution successively with saturated aqueous sodium bicarbonate, brine, and water. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from 95% ethanol to yield 3,6-dibromo-9-ethylcarbazole (B1268581) as white needles.
Comparative Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of carbazole derivatives.
| Starting Material | Base | Solvent | Alkylating Agent | Temp. | Yield | Reference |
| This compound | NaOH | Acetone | Diethyl sulfate | Room Temp | 81% | |
| This compound | K₂CO₃ | 1,2-Dimethoxyethane | Alkyl Halide | Reflux | N/A | |
| Carbazole Derivative | NaH | DMF / THF | Alkyl Bromide | 0 - 80 °C | N/A | |
| 3-Bromocarbazole | NaH | DMF | Alkyl Halide | Heat | Suggested | |
| 3-Bromocarbazole | K₂CO₃ / KOH | Acetone / THF | Alkyl Halide | Heat | Suggested |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Efficient Suzuki Coupling of 3,6-Dibromocarbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction with 3,6-Dibromocarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing Suzuki coupling with this compound?
A1: The main challenges with this compound in Suzuki coupling reactions often stem from its potential for low reactivity at one or both C-Br bonds, the possibility of side reactions, and issues with solubility. As an electron-rich aryl bromide, oxidative addition to the palladium catalyst can be sluggish, requiring carefully optimized conditions to achieve high yields and avoid incomplete conversion.[1][2] Additionally, achieving selective mono- or di-substitution can be challenging and is highly dependent on the reaction stoichiometry and conditions.
Q2: How do I choose the appropriate palladium catalyst and ligand?
A2: Catalyst and ligand selection is critical for a successful reaction. For electron-rich aryl bromides like this compound, electron-rich and sterically bulky phosphine (B1218219) ligands are generally recommended.[3] These ligands can enhance the rate of oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are also a viable option due to their strong σ-donating ability and thermal stability.[3] For initial screening, Pd(PPh₃)₄ is a reliable choice, while for more challenging couplings, catalyst systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos may provide superior results.[4]
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation. A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction's success. For substrates sensitive to strong bases, milder options like K₂CO₃ or K₃PO₄ are often preferred. The solubility of the base is also a key factor; for instance, K₃PO₄ is often used in a mixture of an organic solvent and water.
Q4: What solvent system is recommended for this reaction?
A4: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents for Suzuki coupling include toluene (B28343), 1,4-dioxane (B91453), and N,N-dimethylformamide (DMF), often in the presence of water. A biphasic system with water can be advantageous for dissolving the inorganic base and facilitating the reaction. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
Q5: How can I control for mono- versus di-substitution?
A5: Controlling the selectivity between mono- and di-arylation is primarily achieved by adjusting the stoichiometry of the boronic acid. For mono-arylation, using 1.0 to 1.2 equivalents of the boronic acid is a good starting point. Lower reaction temperatures and shorter reaction times can also favor the mono-substituted product. For di-arylation, a larger excess of the boronic acid (typically 2.2 to 3.0 equivalents) and longer reaction times are generally required.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst, such as a Buchwald-type palladacycle. |
| Poorly Degassed Solvents | Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents by sparging with an inert gas (e.g., Argon) or by using several freeze-pump-thaw cycles. |
| Insufficient Base Strength or Solubility | The base is essential for activating the boronic acid. If using a carbonate base, ensure it is finely powdered. Consider switching to a stronger or more soluble base like K₃PO₄. |
| Low Reaction Temperature | Oxidative addition to the C-Br bond may be slow. Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C) and monitor the reaction progress. |
| Poor Ligand Choice | For electron-rich aryl bromides, a bulky, electron-donating ligand is often necessary. Consider screening ligands such as SPhos, XPhos, or RuPhos. |
Problem 2: Significant formation of side products (e.g., homocoupling of boronic acid, dehalogenation).
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas. |
| Decomposition of Boronic Acid | Boronic acids can be prone to protodeboronation, especially at high temperatures. Use high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). |
| Inappropriate Base or Solvent | Some bases or solvents can act as hydride sources, leading to dehalogenation. If dehalogenation is observed, switch to a non-protic solvent and a carbonate or phosphate (B84403) base. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate. |
Problem 3: Product is difficult to purify.
| Potential Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | Palladium residues can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger. |
| Boronic Acid-Related Impurities | Excess boronic acid and its byproducts can sometimes be removed by performing an aqueous wash with a mild base during the workup. |
| Similar Polarity of Product and Byproducts | If byproducts have similar polarity to the desired product, optimize the reaction conditions to minimize their formation. Consider alternative chromatographic techniques, such as reverse-phase chromatography, if standard silica (B1680970) gel chromatography is ineffective. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the Suzuki coupling of this compound and related substrates. Note that optimal conditions will vary depending on the specific boronic acid used.
Table 1: Catalyst, Ligand, and Base Optimization
| Catalyst (mol%) | Ligand | Ligand:Pd Ratio | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | SPhos | 3:1 | K₃PO₄ (3.0) | Toluene/H₂O | 100 | >95 | Adapted from |
| Pd(PPh₃)₄ (5) | - | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Variable | Adapted from |
| PdCl₂(dppf) (3) | - | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | >90 | Adapted from |
| Pd(OAc)₂ (2) | PCy₃ | 4:1 | K₃PO₄ (3.0) | Toluene | 100 | High | Adapted from |
Table 2: Solvent and Temperature Effects
| Solvent System (v/v) | Temperature (°C) | Typical Reaction Time (h) | Observations |
| Toluene/H₂O (4:1) | 100-110 | 12-24 | Good for a wide range of substrates. |
| 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | Often used with Pd(dppf)Cl₂. |
| DMF/H₂O (5:1) | 100-120 | 12-24 | Useful for substrates with poor solubility. |
| THF/H₂O (3:1) | 66 (reflux) | 12-24 | Milder conditions, may require a more active catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Di-substitution of this compound
This protocol is a starting point and may require optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and finely powdered K₃PO₄ (4.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 eq.) and SPhos (0.03 eq.).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Mono-substitution of this compound
-
Reagent Preparation: To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours, carefully monitoring by TLC or LC-MS to avoid the formation of the di-substituted product.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: General experimental workflow for Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for Suzuki coupling with this compound.
References
troubleshooting insolubility issues of 3,6-Dibromocarbazole derivatives
Welcome to the technical support center for 3,6-Dibromocarbazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and its derivatives often exhibit poor solubility?
A1: The poor solubility of this compound stems from its rigid, planar, and aromatic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for many solvents to overcome.[1][2] Derivatives can inherit this characteristic, although solubility can be modified through chemical substitution.
Q2: What are the generally recommended solvents for this compound?
A2: Based on available data, this compound is soluble in non-polar aromatic solvents like benzene (B151609) and chlorinated solvents such as chloroform.[3][4][5] It has lower solubility in polar aprotic solvents like DMF and DMSO, and is generally sparingly soluble in polar protic solvents like alcohols and water.[6][7]
Q3: How does N-substitution on the carbazole (B46965) ring affect solubility?
A3: N-substitution, particularly with alkyl chains, is a common and effective strategy to enhance the solubility of carbazole derivatives.[8] Adding flexible, non-polar groups like octyl or 2-ethylhexyl chains disrupts the planar packing of the molecules, which in turn weakens the intermolecular forces and makes the compound easier to dissolve.[8][9] This modification is crucial for preparing processable materials for applications like OLEDs and organic solar cells.[9]
Q4: Can heating the solution improve the solubility of my this compound derivative?
A4: Yes, gentle heating can significantly increase the solubility of many organic compounds, including carbazole derivatives.[6][10] Warming the solvent to a range of 40-60°C while stirring can aid dissolution.[10] However, it is critical to be aware of the compound's thermal stability and the solvent's boiling point. Also, be aware that this can create a supersaturated solution, which may lead to precipitation or crystallization as the solution cools.[10]
Q5: What is a good starting concentration for preparing solutions for applications like spin coating?
A5: For applications such as spin coating, a typical starting concentration for carbazole-based materials is in the range of 1 to 20 mg/mL.[10] The optimal concentration will depend on the specific derivative, the chosen solvent, and the desired film thickness. It is always recommended to start with a lower concentration and gradually increase it if needed.
Troubleshooting Guide for Insolubility Issues
This guide addresses specific problems you may encounter when trying to dissolve this compound derivatives.
Issue 1: The compound is not dissolving at all, even after prolonged stirring.
-
Possible Cause: Inappropriate Solvent Selection. The polarity of your solvent may not be suitable for your specific carbazole derivative. The core carbazole structure is largely non-polar, but functional groups on your derivative will alter its properties.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solvent compatibility table below to select a more appropriate solvent.
-
Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., Toluene, Chloroform, THF, DMF).
-
Use a Co-solvent System: Try a mixture of two miscible solvents. For example, adding a small amount of a good solvent (like chloroform) to a poorer solvent can sometimes enhance overall solubility.[11]
-
Issue 2: The solution appears cloudy, hazy, or has visible suspended particles.
-
Possible Cause 1: Insufficient Solvent Volume. The concentration of your compound may be too high for the chosen amount of solvent, leading to a saturated or supersaturated solution.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent while stirring to decrease the overall concentration.[10]
-
-
Possible Cause 2: Slow Dissolution Kinetics. The dissolution process may be very slow at room temperature.
-
Troubleshooting Steps:
-
Possible Cause 3: Impurities. The presence of insoluble impurities in your material can cause cloudiness.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your compound using techniques like NMR or HPLC. If impurities are present, purification via recrystallization or column chromatography may be necessary.[10]
-
Issue 3: The compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.
-
Possible Cause: Supersaturation. Heating increased the solubility to a point that is not stable at a lower temperature. You have created a supersaturated solution.
-
Troubleshooting Steps:
-
Work with a Lower Concentration: The most straightforward solution is to prepare a more dilute solution that remains stable at room temperature.
-
Maintain Elevated Temperature: For some applications, it may be possible to use the solution while it is still warm, before precipitation occurs.
-
Consider a Co-solvent System: Adding a co-solvent can sometimes help to stabilize the dissolved compound as the solution cools.
-
Data Presentation
Table 1: General Solubility of Unsubstituted this compound
| Solvent Class | Example Solvents | Solubility Profile | Reference |
| Aromatic | Benzene, Toluene | Soluble | [3][4][6] |
| Chlorinated | Chloroform, Dichloromethane | Soluble | [3][4] |
| Polar Aprotic | DMF, DMSO | Sparingly Soluble to Soluble | [6][7] |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | [2] |
| Ketones | Acetone | Sparingly Soluble | [4] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | [6] |
| Alkanes | Hexane | Insoluble (used for precipitation) | [4] |
| Aqueous | Water | Insoluble | [6] |
Table 2: Effect of N-Substitution on Improving Solubility
| N-Substituent Group | Rationale for Solubility Improvement | Example Derivative |
| Long Alkyl Chains | Disrupts π-π stacking, increases entropy of dissolution. | 3,6-Dibromo-9-octyl-9H-carbazole[8] |
| Branched Alkyl Chains | More effective at disrupting crystal packing due to steric hindrance. | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole[9] |
| Functional Groups | Introduction of polar groups can increase solubility in polar solvents. | N-(2-hydroxyethyl)-3,6-dibromocarbazole[5] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Novel this compound Derivative
This protocol outlines a method to efficiently determine the best solvent for a new derivative using a small amount of material.
Materials:
-
Your this compound derivative
-
A selection of analytical grade solvents (e.g., Hexane, Toluene, Chloroform, THF, Ethyl Acetate, Acetone, DMF, DMSO, Ethanol)
-
Small vials (e.g., 1.5 mL or 2 mL) with caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Pipettes
Methodology:
-
Preparation: Weigh approximately 1-2 mg of your compound into each of the labeled vials. Record the exact mass for each vial.
-
Initial Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
-
Room Temperature Agitation: Cap the vials securely and vortex them for 2 minutes. Let them sit at room temperature for 30 minutes, observing for any dissolution.
-
Observation & Scoring: Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or completely insoluble.
-
Heating Step (for insoluble/partially soluble samples): For vials where the compound did not fully dissolve, place them in a water bath or on a heating block at 50°C for 15 minutes. Agitate periodically.
-
Hot Observation & Cooling: Observe the solubility at the elevated temperature. Then, allow the vials to cool to room temperature and observe if any precipitation occurs.
-
Data Analysis: Record your observations in a table. A "good" solvent will fully dissolve the compound at room temperature or with gentle heating, and the compound will remain in solution upon cooling.
Visualizations
Caption: Troubleshooting workflow for insolubility issues.
Caption: Decision process for optimal solvent selection.
Caption: How N-alkylation enhances solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. 6825-20-3 | CAS DataBase [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3,6-Dibromocarbazole-based OLED Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dibromocarbazole-based Organic Light-Emitting Diode (OLED) materials. The information provided is intended to assist with challenges encountered during experimental work on the degradation pathways of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound-based OLED materials?
A1: Based on studies of related carbazole-based materials, the primary degradation pathways for this compound are expected to involve:
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C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond in the carbazole (B46965) moiety is a common degradation mechanism in carbazole-based OLEDs, often induced by excitons or electrical bias.[1] This can lead to the formation of radical species that act as luminescence quenchers.
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Debromination: The carbon-bromine bonds may undergo cleavage under electrical stress or UV irradiation, leading to the formation of less stable, partially debrominated carbazole derivatives and bromine radicals. These radicals can further react within the device, creating defects.
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Molecular Aggregation: Under electrical stress, carbazole-based molecules can form aggregates. These aggregates can act as quenching centers and lead to a decrease in quantum efficiency.
-
Electrochemical Instability: The material can undergo irreversible oxidation or reduction processes, especially at the interfaces with charge transport layers, leading to the formation of charge traps and a decrease in device performance.
Q2: How does the bromine substitution at the 3 and 6 positions potentially influence the degradation of carbazole-based OLEDs?
A2: The bromine substituents at the 3 and 6 positions can influence degradation in several ways:
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Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron affinity and ionization potential of the carbazole core. This can affect charge injection and transport, potentially localizing stress at different parts of the molecule or device.
-
Bond Strength: The C-Br bond is generally weaker than C-H or C-C bonds and can be a primary site for bond cleavage, initiating degradation cascades.
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Morphological Stability: The bulky bromine atoms can influence the thin-film morphology and intermolecular interactions, potentially affecting the propensity for aggregation-induced degradation.
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Thermal Stability: While many 3,6-disubstituted carbazoles exhibit high thermal stability, the C-Br bond can be a point of thermal decomposition.[2]
Q3: My OLED device with a this compound-based host is showing a rapid drop in luminance. What are the likely causes?
A3: A rapid decrease in luminance, often referred to as luminance decay, can be attributed to several factors:
-
Formation of Non-Radiative Recombination Centers: Degradation products, such as radical species from C-N or C-Br bond cleavage, can act as traps for charge carriers or quenching sites for excitons, leading to non-radiative recombination and a loss of light output.[3]
-
Interfacial Degradation: The interfaces between the this compound layer and the adjacent charge transport layers are particularly susceptible to degradation, which can impede charge injection and transport.
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Morphological Changes: The formation of crystalline domains or aggregates within the emissive layer over time can lead to increased scattering and non-radiative decay pathways.
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Material Impurities: The presence of impurities from the synthesis or sublimation process can act as initial degradation sites, accelerating device failure.
Q4: I am observing a shift in the electroluminescence (EL) spectrum of my device over time. What could be the reason?
A4: A shift in the EL spectrum is often indicative of chemical changes in the emissive layer. Potential causes include:
-
Formation of Emissive Degradation Products: Some degradation products may themselves be emissive but at different wavelengths than the parent molecule, leading to a new peak or a shoulder in the EL spectrum.
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Exciplex/Electroplex Formation: Degradation at the interface between the this compound layer and an adjacent layer can lead to the formation of exciplexes or electroplexes, which are excited-state complexes that emit at longer wavelengths (a red-shift).
-
Aggregation-Induced Emission Changes: The formation of molecular aggregates can alter the photophysical properties of the material, sometimes leading to a red-shifted emission.
Troubleshooting Guides
Problem 1: Poor Device Lifetime and Stability
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid luminance decay (short LT50) | Material impurities acting as degradation initiation sites. | 1. Verify the purity of the this compound material using techniques like HPLC and mass spectrometry.[4] 2. Re-purify the material through temperature gradient sublimation. |
| Unbalanced charge injection and transport leading to exciton-polaron annihilation. | 1. Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to optimize charge balance. 2. Introduce interlayers to improve charge injection. | |
| Poor thermal stability of the material or adjacent layers. | 1. Measure the thermal decomposition temperature (Td) and glass transition temperature (Tg) of the material using TGA and DSC.[2] 2. Ensure that the device operating temperature remains well below the Td of all materials. | |
| Environmental degradation due to oxygen or moisture. | 1. Ensure all device fabrication and testing is performed in a controlled inert atmosphere (e.g., a glovebox). 2. Use robust encapsulation techniques to protect the device from the ambient environment. |
Problem 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Variation in device performance between batches. | Inconsistent purity of the this compound material. | 1. Standardize the synthesis and purification protocol for the material.[4] 2. Perform rigorous quality control on each new batch of material. |
| Variations in thin-film deposition conditions. | 1. Precisely control the substrate temperature, deposition rate, and vacuum level during thermal evaporation. 2. Monitor film thickness in-situ using a quartz crystal microbalance. | |
| Inconsistent device architecture. | 1. Use shadow masks with well-defined apertures to ensure consistent device area. 2. Carefully control the thickness of all organic and metallic layers. |
Experimental Protocols
Protocol 1: Accelerated Lifetime Testing
This protocol outlines a method for assessing the operational stability of an OLED device under accelerated conditions.
Objective: To determine the half-life (LT50) of a this compound-based OLED at a constant current density.
Materials and Equipment:
-
Fabricated OLED device
-
Source measure unit (SMU)
-
Photodiode or luminance meter
-
Inert atmosphere chamber (glovebox)
-
Data acquisition software
Procedure:
-
Place the encapsulated OLED device inside the inert atmosphere chamber.
-
Connect the device to the SMU and the photodiode to the data acquisition system.
-
Set the SMU to apply a constant current density (e.g., 10 mA/cm²). The chosen current density should correspond to a desired initial luminance (L₀).[5]
-
Simultaneously, start recording the luminance (or photodiode signal) and the voltage across the device over time.
-
Continue the measurement until the luminance drops to 50% of its initial value (L₀). The time taken to reach this point is the LT50.
-
Plot the normalized luminance (L/L₀) as a function of time to visualize the degradation profile.
Protocol 2: Analysis of Degradation Products by Mass Spectrometry
This protocol describes a method to identify potential degradation products within an aged OLED device.
Objective: To identify chemical species formed during the degradation of the this compound-based material.
Materials and Equipment:
-
Aged OLED device (operated until significant degradation)
-
Fresh (un-aged) OLED device as a control
-
Solvent for extraction (e.g., dichloromethane, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI)
Procedure:
-
Carefully disassemble the aged OLED device inside a glovebox to expose the organic layers.
-
Scrape off the organic layers from a defined area of the device substrate.
-
Dissolve the collected organic material in a minimal amount of a suitable solvent.
-
Repeat steps 1-3 for the fresh control device.
-
Analyze the extracted solutions using HPLC-MS.
-
Compare the mass spectra of the extracts from the aged and fresh devices.
-
Identify peaks in the mass spectrum of the aged sample that are not present in the control sample. These new peaks may correspond to degradation products.
-
Attempt to elucidate the structures of the potential degradation products based on their mass-to-charge ratio and fragmentation patterns.
Quantitative Data Summary
| Material Property | Value | Technique | Reference |
| Thermal Decomposition Temperature (Td) of 3,6-di(arylamino)-substituted carbazoles | 291 °C to 530 °C | TGA | [2] |
| Glass Transition Temperature (Tg) of 3,6-di(arylamino)-substituted carbazoles | 86 °C to 155 °C | DSC | [2] |
| Hole-Drift Mobility in 3,6-diarylcarbazole films | 5 x 10⁻⁵ to 1.5 x 10⁻⁴ cm²·V⁻¹·s⁻¹ | Time-of-Flight (ToF) | [2] |
Visualizations
Caption: Proposed primary degradation pathway for this compound.
Caption: A logical workflow for troubleshooting poor OLED device lifetime.
Caption: A typical experimental workflow for OLED degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
preventing over-bromination in 3,6-Dibromocarbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dibromocarbazole. Our focus is to address common challenges, particularly the prevention of over-bromination, to ensure a high yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities are mono-brominated (3-bromocarbazole) and tri-brominated (typically 1,3,6-tribromocarbazole) species. The formation of these byproducts is a direct result of the electrophilic substitution reaction not proceeding to the desired extent or proceeding too far.
Q2: How can I monitor the progress of the bromination reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the reaction mixture to spots of the starting material (carbazole) and a pure sample of this compound (if available), you can observe the consumption of the reactant and the formation of the product. It is also advisable to look for the appearance of new spots that may correspond to mono- or tri-brominated impurities. A typical mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and hexane.[1]
Q3: What is the primary cause of over-bromination in this synthesis?
A3: Over-bromination, leading to the formation of 1,3,6-tribromocarbazole and other poly-brominated species, is primarily caused by an excess of the brominating agent or reaction conditions that are too harsh. The carbazole (B46965) ring is activated towards electrophilic substitution, and once the first two bromine atoms are introduced at the 3 and 6 positions, further substitution can occur, especially at the 1 and 8 positions, if the reaction is not carefully controlled.[2]
Q4: Is N-bromosuccinimide (NBS) the only suitable brominating agent?
A4: While NBS is a commonly used and effective brominating agent for this synthesis, other reagents can also be employed.[1] These include molecular bromine (Br₂), and systems like potassium bromide/potassium bromate.[3] However, NBS is often preferred as it is a solid and easier to handle than liquid bromine, and the reaction conditions can often be milder. Another alternative is the use of dibromodimethyl hydantoin (B18101).[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Carbazole
This issue indicates that the bromination reaction has not gone to completion.
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., NBS) is correct. A molar ratio of slightly over 2 equivalents of NBS to 1 equivalent of carbazole is typically required for di-substitution. |
| Low Reaction Temperature | While low temperatures can help control selectivity, a temperature that is too low may significantly slow down the reaction rate. If the reaction is stalling, a modest increase in temperature may be necessary. For NBS bromination in DMF, the reaction is often started at 0°C and then allowed to warm to room temperature. |
| Short Reaction Time | Monitor the reaction by TLC until the starting material is consumed. Some protocols may require stirring for up to 24 hours to ensure complete conversion. |
Issue 2: Significant Formation of Over-brominated Byproducts (e.g., 1,3,6-Tribromocarbazole)
This is a common problem and requires careful control over the reaction conditions to favor the desired di-substituted product.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Using more than the required ~2.2 equivalents of NBS can lead to the formation of tri- and tetra-brominated products. The amount of NBS used directly influences the number of bromine substitutions. |
| High Reaction Temperature | Elevated temperatures can increase the rate of over-bromination. Maintaining a lower temperature, especially during the addition of the brominating agent, can improve selectivity for the di-bromo product. |
| Choice of Solvent | The polarity of the solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Solvents like N,N-dimethylformamide (DMF) are commonly used. The use of dehydrated alcohol as a solvent with dibromodimethyl hydantoin as the brominating agent has been reported to yield high-purity this compound at room temperature. |
Issue 3: Difficulty in Purifying this compound from Byproducts
Effective purification is crucial to obtain a high-purity final product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Products | The polarity of this compound and its mono- and tri-brominated analogs can be very similar, making separation by column chromatography challenging. |
| Co-crystallization | Impurities can sometimes co-crystallize with the desired product, making simple recrystallization ineffective. |
| Ineffective Work-up | A proper work-up procedure is necessary to remove unreacted reagents and soluble byproducts before final purification. |
| Solution | Column Chromatography: Use a high-quality silica (B1680970) gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane) to improve separation. Recrystallization: Recrystallization from a suitable solvent, such as chloroform (B151607) or ethanol, can be effective in removing impurities. Multiple recrystallizations may be necessary. Work-up: A typical work-up involves quenching the reaction with water to precipitate the crude product, followed by filtration and washing with water to remove any remaining DMF and succinimide. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound using different methods.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | DMF | 0°C to rt | 24 h | Not specified | |
| N-Bromosuccinimide (NBS) / Silica Gel | Methylene Chloride | Not specified | Not specified | 89.5 | |
| Dibromodimethyl hydantoin | Dehydrated Alcohol | 20-25°C | ~2 h | High Purity | |
| DMSO/HBr | Not specified | 80°C | Not specified | High |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF
This protocol is adapted from a commonly cited method for the synthesis of this compound.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Sodium sulfate
-
Chloroform (for recrystallization)
Procedure:
-
Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NBS (~2.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the carbazole solution at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:6 v/v).
-
Upon completion, pour the reaction mixture into a beaker of distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate, dry the solution over anhydrous sodium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to obtain the crude solid.
-
Purify the crude product by recrystallization from chloroform to yield pure this compound as white crystals.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 3. This compound | 6825-20-3 [chemicalbook.com]
- 4. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
analytical methods for detecting impurities in 3,6-Dibromocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3,6-Dibromocarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Based on common synthesis routes, the most likely impurities are:
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Starting Material: Unreacted carbazole (B46965).
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Intermediates and By-products: Monobromocarbazole and other isomers of dibromocarbazole.
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Residual Solvents: Solvents used during synthesis and purification, such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), ethanol, and hexane.[1][2]
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like carbazole and monobromocarbazole.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the identification and quantification of volatile impurities, particularly residual solvents.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main compound and can be used to identify and quantify impurities without the need for reference standards.
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Useful for the identification and structural elucidation of unknown impurities.
Q3: What are typical acceptance criteria for purity and impurity levels in this compound?
A3: While specific limits depend on the application, typical acceptance criteria for pharmaceutical intermediates are guided by ICH guidelines. For a non-pharmacopoeial substance, a common approach is:
-
Purity: Typically ≥ 98.0%.
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Individual Unknown Impurity: ≤ 0.10%.
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Total Impurities: ≤ 1.0%.
Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Experimental Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water gradient |
| Gradient Example: Start with 50:50 (Acetonitrile:Water), ramp to 95:5 over 20 minutes, hold for 5 minutes, then return to initial conditions. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Method Validation - Typical Performance Characteristics:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantification (LOQ) | 0.03 - 0.15% |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% for the main peak, < 10% for impurities |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Experimental Protocol:
| Parameter | Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 220 °C |
| Oven Program | Initial temperature 40 °C (hold for 5 minutes), ramp at 10 °C/min to 240 °C (hold for 5 minutes) |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| MS Detection | Full scan mode (m/z 35-350) |
| Sample Preparation | Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) and analyze using headspace injection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |
| ¹H NMR | Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity peaks. |
| ¹³C NMR | Acquire with a sufficient number of scans for the detection of all carbon signals. |
| Quantitative NMR | For quantitative analysis, use a certified internal standard and ensure complete relaxation of all relevant signals. |
Troubleshooting Guides
HPLC Troubleshooting
Workflow for Investigating HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Issue: Peak Tailing for this compound or its Impurities
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the lone pair of electrons on the nitrogen atom of the carbazole ring, causing peak tailing. | 1. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize exposed silanol groups. 2. Adjust Mobile Phase pH: Lowering the pH of the aqueous component of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can suppress the ionization of silanol groups. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active sites. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Dilute the Sample: Reduce the sample concentration and re-inject. |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the components. |
| Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites. | 1. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components. 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. |
Issue: Poor Resolution Between Impurities
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Strength: The mobile phase may not be optimized to separate structurally similar impurities. | 1. Modify the Gradient: Adjust the gradient slope to be shallower to provide more time for separation. 2. Change the Organic Modifier: If using acetonitrile, try methanol (B129727) or a mixture of both, as this can alter the selectivity. |
| Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity. | 1. Try a Different Stationary Phase: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms. |
| Sub-optimal Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. | 1. Adjust Column Temperature: Experiment with increasing or decreasing the column temperature in small increments (e.g., 5 °C) to see if resolution improves. |
GC-MS Troubleshooting
Logical Flow for GC-MS Analysis and Troubleshooting
Caption: Workflow for GC-MS analysis of residual solvents and troubleshooting.
Issue: No or Low Signal for Residual Solvents
| Possible Cause | Troubleshooting Steps |
| Leak in the System: A leak in the injector, fittings, or septum can result in sample loss. | 1. Check for Leaks: Use an electronic leak detector to check for leaks at the injector port, column fittings, and gas lines. 2. Replace Septum: The injector septum should be replaced regularly. |
| Improper Headspace Parameters: Incorrect temperature or equilibration time can lead to inefficient transfer of volatiles. | 1. Optimize Headspace Conditions: Ensure the headspace oven temperature is appropriate for the boiling points of the target solvents and allow sufficient equilibration time. |
| Sample Matrix Effects: The this compound matrix may be trapping the residual solvents. | 1. Modify Sample Preparation: Experiment with different dissolution solvents or adjust the sample concentration. |
Issue: Co-elution of Solvents
| Possible Cause | Troubleshooting Steps |
| Inadequate GC Oven Program: The temperature program may not be providing sufficient separation. | 1. Modify Oven Program: Decrease the initial ramp rate or add an isothermal hold at a temperature that provides better separation for the co-eluting peaks. |
| Column Overloading: Injecting too much sample can lead to broad peaks and poor separation. | 1. Adjust Split Ratio: Increase the split ratio to reduce the amount of sample reaching the column. |
This technical support guide provides a comprehensive overview of the analytical methods for detecting impurities in this compound, along with practical troubleshooting advice to assist researchers in their experimental work.
References
Technical Support Center: Scale-up Synthesis of 3,6-Dibromocarbazole
Welcome to the technical support center for the scale-up synthesis of 3,6-Dibromocarbazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for producing high-purity this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a crucial intermediate in the synthesis of various functional materials and pharmaceutical compounds.[1][2] It is widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2] In the pharmaceutical industry, it serves as a building block for synthesizing a range of drugs and biologically active molecules, including potential anti-cancer agents.[2][3]
Q2: What are the common methods for synthesizing this compound?
A2: Several methods are employed for the synthesis of this compound. The most common approaches include:
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N-Bromosuccinimide (NBS) method: This is a widely used laboratory-scale method.
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Liquid Bromine method: A traditional method that often leads to over-bromination and safety concerns.
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Silica (B1680970) Gel-catalyzed method: This method utilizes NBS with silica gel as a catalyst, reportedly achieving high yields.
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Dibromodimethylhydantoin (DBDMH) method: A milder and safer alternative to liquid bromine, suitable for industrial production.
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Potassium Bromide and Potassium Bromate system: Another alternative to using liquid bromine.
Q3: What are the main safety concerns associated with the synthesis of this compound?
A3: The primary safety concerns revolve around the brominating agents used. Liquid bromine is highly corrosive, toxic, and difficult to handle on a large scale. N-Bromosuccinimide (NBS) is a skin and eye irritant. The reaction can also generate hazardous byproducts like hydrogen bromide. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using HPLC or TLC to ensure the disappearance of the starting material and mono-brominated intermediates. |
| Formation of byproducts (mono-, tri-, or poly-brominated carbazoles). | Optimize the stoichiometry of the brominating agent. A 1:1 molar ratio of carbazole (B46965) to dibromodimethylhydantoin has been shown to be effective. Consider using a milder brominating agent like DBDMH to improve selectivity. | |
| Poor work-up and isolation procedure. | Ensure efficient precipitation of the product. For instance, pouring the reaction mixture into water can induce precipitation. Optimize the recrystallization solvent and conditions to minimize product loss. | |
| Product Contamination (presence of mono- or tri-brominated species) | Incorrect stoichiometry of the brominating agent. | Carefully control the molar ratio of the brominating agent to carbazole. Stepwise addition of the brominating agent can help in controlling the reaction. |
| Non-selective brominating agent. | Use a more selective brominating agent. Dibromodimethylhydantoin (DBDMH) is reported to provide high purity this compound. The silica gel catalyzed NBS method also claims high yields and purity. | |
| Inefficient purification. | Multiple recrystallizations may be necessary. Hot ethanol (B145695) reflux followed by cooling and filtration is a reported method for purification. Column chromatography can be used for high-purity requirements, though it may be less practical for very large scales. | |
| Slow or Stalled Reaction | Low reaction temperature. | While some methods operate at room temperature, others may require heating. Check the recommended temperature for your chosen method. |
| Inefficient mixing in a large-scale reactor. | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with slurries. | |
| Deactivated catalyst (if applicable). | If using a catalyzed method (e.g., silica gel), ensure the catalyst is active and used in the correct proportion. | |
| Difficulty in Product Filtration | Very fine crystalline product. | Optimize the cooling rate during recrystallization to encourage the formation of larger crystals. |
| Gummy or oily product. | Ensure all starting materials are pure and the solvent is appropriate. The presence of impurities can sometimes lead to the formation of oils instead of a crystalline solid. |
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Method | Brominating Agent | Solvent | Catalyst | Reported Yield | Key Advantages | Key Disadvantages |
| NBS Method | N-Bromosuccinimide | N,N-dimethylformamide | None | 47% (for 3-Bromocarbazole) | Common lab reagent. | Can lead to over-bromination, requires careful control. |
| Silica Gel Method | N-Bromosuccinimide | Methylene (B1212753) chloride | Silica gel | Up to 89.5% | High yield, improved selectivity. | Requires catalyst preparation/handling. |
| DBDMH Method | Dibromodimethylhydantoin | Absolute ethanol | None | High (not quantified) | Milder conditions (room temp), cheap reagent, easy workup, good for industrial scale. | Less common brominating agent. |
| Liquid Bromine Method | Liquid Bromine | Acetic acid (typical) | None | Variable | Inexpensive reagent. | Highly toxic, corrosive, poor selectivity leading to byproducts. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound using Dibromodimethylhydantoin (DBDMH)
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Reaction Setup: In a suitable reaction vessel, add carbazole and absolute ethanol (5-6 times the weight of carbazole).
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Reagent Addition: At room temperature (20-25 °C), add dibromodimethylhydantoin (DBDMH) in batches. The molar ratio of carbazole to DBDMH should be 1:1.
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Reaction Monitoring: Monitor the reaction progress using HPLC. The reaction is considered complete when the mono-brominated product is no longer detected.
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Work-up and Isolation: Once the reaction is complete, filter the solid crude product directly from the reaction mixture.
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Purification: The crude product is then subjected to hot ethanol reflux, followed by cooling and filtration to obtain the pure white crystalline solid of this compound.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS) and Silica Gel
Note: The specific conditions for the silica gel catalyzed method are not detailed in the provided search results, but a general procedure can be inferred.
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Reaction Setup: To a solution of carbazole in methylene chloride, add silica gel.
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Reagent Addition: Add N-bromosuccinimide (NBS) to the mixture.
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Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature) until the reaction is complete (monitored by TLC or HPLC).
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Work-up and Isolation: Filter off the silica gel. Wash the filtrate with a suitable aqueous solution (e.g., sodium thiosulfate (B1220275) to quench any remaining bromine, followed by brine).
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Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Mandatory Visualization
References
impact of solvent choice on 3,6-Dibromocarbazole reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of 3,6-dibromocarbazole. The following information is designed to assist you in optimizing your reaction outcomes by considering the critical role of solvent choice in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and C-H activation reactions.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. However, achieving high yields and minimizing byproducts can be challenging. Solvent selection is a critical parameter that influences reaction rate, product yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first troubleshooting steps related to the solvent?
A1: A low yield is a common issue and can often be traced back to suboptimal solvent conditions.[1] Here are the initial steps to consider:
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Solvent Choice: The most common solvents for Suzuki reactions are ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[2] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[2]
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Degassing: Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[3] Ensure your solvent is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
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Anhydrous Conditions: While water is often used as a co-solvent, the organic solvent should generally be anhydrous to prevent unwanted side reactions like protodeboronation of the boronic acid.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this with respect to the solvent?
A2: Homocoupling is a frequent side reaction. In addition to rigorous degassing of your solvent, consider the following:
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Solvent Polarity: The choice of solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experimenting with solvents of different polarities may be beneficial.
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Biphasic System: Using a biphasic solvent system (e.g., toluene (B28343)/water) can sometimes minimize homocoupling by partitioning the reactants and catalyst in a way that favors the cross-coupling pathway.
Q3: What is the recommended solvent for the Suzuki-Miyaura coupling of this compound?
A3: While the optimal solvent can be substrate-dependent, a common and effective choice for the synthesis of 3,6-disubstituted carbazoles is toluene in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh₃)₄. Other solvents like 1,4-dioxane (B91453) are also frequently used and can provide good yields.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Issue | Potential Cause Related to Solvent | Recommended Solution |
| Low or No Yield | Inappropriate solvent choice leading to poor solubility of reactants or catalyst. | Screen a range of solvents such as toluene, 1,4-dioxane, THF, and DMF, often with water as a co-solvent. |
| Solvent not properly degassed, leading to catalyst deactivation. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. | |
| Presence of water in the organic solvent (when anhydrous conditions are required). | Use freshly distilled or commercially available anhydrous solvents. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the solvent. | Rigorously degas the solvent. |
| Dehalogenation of this compound | Protic solvents (e.g., alcohols) can sometimes act as a hydride source. | If dehalogenation is observed, consider switching to an aprotic solvent. |
| Incomplete Reaction | Poor solubility of the base in the chosen organic solvent. | Add a small amount of water to create a biphasic system and improve the solubility of the base. |
Quantitative Data: Solvent Effects on Suzuki-Miyaura Coupling
While specific comparative data for this compound is limited in the literature, the following table provides a general overview of solvent effects on Suzuki-Miyaura reactions of aryl bromides.
| Solvent | Typical Yield Range | Notes |
| Toluene/H₂O | Good to Excellent | Commonly used, good for a wide range of substrates. |
| 1,4-Dioxane/H₂O | Good to Excellent | Another common choice, can sometimes offer better solubility. |
| THF/H₂O | Moderate to Good | Lower boiling point may require longer reaction times. |
| DMF | Moderate to Good | Can be effective, but may require more rigorous purification. |
| Methanol/H₂O | Good | Can be a good choice, especially for environmentally friendly processes. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and a base (e.g., K₂CO₃, 4.0 equiv.).
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Solvent Addition: Add a degassed solvent such as toluene and a small amount of degassed water (e.g., 10:1 ratio).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds from this compound. The choice of solvent is crucial for the efficiency of this reaction, affecting catalyst stability and reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the Buchwald-Hartwig amination of this compound?
A1: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations. Toluene is often a good first choice to screen.
Q2: My Buchwald-Hartwig reaction is sluggish. Can the solvent be the issue?
A2: Yes, a sluggish reaction can be related to the solvent. The polarity of the solvent can influence the rate of the catalytic cycle. In some cases, switching from a nonpolar solvent like toluene to a more polar one like dioxane can improve the reaction rate, although this is not always the case and depends on the specific substrates and ligands used.
Q3: I am observing byproduct formation in my Buchwald-Hartwig reaction. How can solvent choice help?
A3: Byproduct formation, such as hydrodehalogenation, can sometimes be influenced by the solvent. While the base and ligand play a more direct role, the solvent can affect the stability of intermediates in the catalytic cycle. If significant byproducts are observed, screening different solvents is a reasonable troubleshooting step.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause Related to Solvent | Recommended Solution |
| Low Yield | Poor solubility of the amine or carbazole (B46965) starting material. | Screen solvents like toluene, 1,4-dioxane, or THF. |
| Solvent inhibiting the catalyst. | Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst. | |
| Slow Reaction Rate | Suboptimal solvent polarity for the catalytic cycle. | Try switching between toluene and 1,4-dioxane. |
| Catalyst Decomposition | High reaction temperatures in a solvent that does not adequately stabilize the catalyst. | Ensure the reaction temperature is not excessively high for the chosen solvent. Consider using a higher-boiling point solvent if higher temperatures are necessary. |
Quantitative Data: Solvent Effects on Buchwald-Hartwig Amination
The following table summarizes the general effectiveness of common solvents for the Buchwald-Hartwig amination of aryl bromides with amines.
| Solvent | Typical Conversion Rate | Notes |
| Toluene | >95% | Often the best choice for a wide range of amines. |
| 1,4-Dioxane | Good to Excellent | A good alternative to toluene, can be beneficial for certain substrates. |
| THF | Moderate to Good | Lower boiling point may necessitate longer reaction times or sealed-tube conditions. |
| DMF | Moderate to Good | Can be effective, though sometimes gives lower yields compared to toluene or dioxane. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization.
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Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (2.2-2.5 equiv.), a base (e.g., NaOtBu or Cs₂CO₃, 2.5-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
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Reaction: Heat the mixture (typically 80-110 °C) with stirring under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purification: Purify the product by column chromatography.
III. C-H Activation/Functionalization
Direct C-H activation is an emerging and powerful tool for the functionalization of carbazoles, offering a more atom-economical approach compared to traditional cross-coupling methods. Solvent choice in these reactions can be critical for both reactivity and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What solvents are typically used for the C-H functionalization of carbazoles?
A1: The choice of solvent for C-H activation is highly dependent on the specific type of functionalization and the catalytic system. Common solvents include polar aprotic solvents like DMA (dimethylacetamide), MeCN (acetonitrile), and DMSO (dimethyl sulfoxide), as well as less polar solvents like toluene.
Q2: How does the solvent affect the regioselectivity of C-H functionalization on the carbazole core?
A2: The solvent can influence the regioselectivity of C-H activation by affecting the conformation of the substrate and the nature of the active catalytic species. In some cases, the solvent can act as a ligand for the metal catalyst, thereby altering its steric and electronic properties and influencing which C-H bond is activated. For certain palladium-catalyzed C-H alkylations of carbazoles, the use of MeCN has been reported to give good results.
Q3: My C-H activation reaction is not proceeding. Could the solvent be the problem?
A3: Yes, an inappropriate solvent can lead to a failed C-H activation reaction. The solvent must be able to dissolve the substrate and the catalyst, and it should not interfere with the catalytic cycle. For example, in some palladium-catalyzed C-H functionalizations, polar aprotic solvents like DMSO have been shown to be effective, while others like DMF gave poor yields.
Troubleshooting Guide: C-H Activation/Functionalization
| Issue | Potential Cause Related to Solvent | Recommended Solution |
| No Reaction | The solvent is not suitable for the catalytic system. | Screen a range of solvents, including polar aprotic (e.g., DMA, DMSO, MeCN) and nonpolar (e.g., toluene) options. |
| Low Yield | Poor solubility of starting materials or catalyst. | Choose a solvent that provides good solubility for all reaction components at the reaction temperature. |
| Poor Regioselectivity | The solvent is influencing the transition state of the C-H activation step. | Experiment with solvents of different polarities and coordinating abilities to tune the regioselectivity. |
| Byproduct Formation | The solvent is participating in side reactions. | Ensure the use of a high-purity, dry solvent that is known to be compatible with the reaction conditions. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for troubleshooting solvent-related issues and the logical relationship between solvent properties and reaction outcomes.
References
Validation & Comparative
comparative study of 3,6-Dibromocarbazole and 2,7-Dibromocarbazole
A Comparative Guide to 3,6-Dibromocarbazole and 2,7-Dibromocarbazole for Researchers
This guide provides a detailed comparative analysis of this compound and 2,7-Dibromocarbazole, two critical building blocks in the fields of organic electronics, materials science, and pharmaceutical development. Understanding the distinct characteristics of these isomers is crucial for designing and synthesizing novel materials with tailored properties.
Physicochemical Properties
This compound and 2,7-Dibromocarbazole share the same molecular formula and weight, but their distinct substitution patterns lead to notable differences in their physical properties, particularly their melting points. These differences can influence solubility, crystal packing, and thermal stability in final devices.
| Property | This compound | 2,7-Dibromocarbazole |
| CAS Number | 6825-20-3[1] | 136630-39-2[2] |
| Molecular Formula | C₁₂H₇Br₂N[3] | C₁₂H₇Br₂N[2] |
| Molecular Weight | 325.00 g/mol [3] | 325.0 g/mol |
| Appearance | Tan or white to off-white crystalline powder | White to light yellow powder or crystals |
| Melting Point | 204-206 °C | 230-234 °C |
| Solubility | Soluble in benzene, chloroform (B151607) | More readily dissolves in organic solvents like dichloromethane, acetone, and ethanol (B145695); limited solubility in water |
| pKa (Predicted) | 15.47 ± 0.30 | 15.13 ± 0.30 |
Synthesis and Reactivity
The synthetic routes to these two isomers are fundamentally different, which impacts their cost, availability, and potential impurities. This distinction is a primary consideration for any research or development project.
This compound is typically synthesized via a direct electrophilic bromination of the carbazole (B46965) core. The 3 and 6 positions are electronically activated, making them susceptible to substitution.
2,7-Dibromocarbazole , conversely, cannot be efficiently obtained by direct bromination. Its synthesis is a multi-step process that begins with 4,4'-dibromobiphenyl (B48405). This more complex route is a critical difference between the two isomers.
Experimental Protocols
Synthesis of this compound (NBS Method)
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Dissolve carbazole (1 g, 5.96 mmol) in dimethylformamide (15 mL) and cool the solution to 0 °C.
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Add a solution of N-bromosuccinimide (NBS) (1.1 g, 5.98 mmol) in dimethylformamide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the mixture into distilled water to precipitate the crude product.
-
Filter the precipitate, wash with distilled water, and dissolve in ethyl acetate (B1210297).
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from chloroform to obtain pure this compound.
Synthesis of 2,7-Dibromocarbazole Step 1: Nitration of 4,4'-Dibromobiphenyl
-
Dissolve 4,4'-dibromobiphenyl (20 g, 0.064 mol) in glacial acetic acid (300 mL) at 100 °C.
-
Slowly add a mixture of fuming nitric acid (100%, 92.5 mL) and water (7.5 mL).
-
Heat the mixture for 30 minutes at 100 °C.
-
Cool the solution to allow a yellow paste to form.
-
Collect the product by filtration and recrystallize from ethanol to yield 4,4'-dibromo-2-nitrobiphenyl.
Step 2: Reductive Cyclization
-
Heat a mixture of 4,4'-dibromo-2-nitrobiphenyl (20.77 g, 58.2 mmol) and triethyl phosphite (75 mL) under reflux for 18 hours in an inert atmosphere.
-
Distill off the excess triethyl phosphite.
-
Purify the residue by column chromatography (eluent: 5–20% ethyl acetate in hexane) to yield 2,7-dibromocarbazole as a white solid.
Reactivity and Polymerization
The positions of the bromine atoms dictate the electronic structure and steric environment, leading to different reactivity in cross-coupling reactions (e.g., Suzuki, Stille) used for polymerization.
-
3,6-linkage: Creates a polymer chain with a more "kinked" or "zig-zag" geometry.
-
2,7-linkage: Results in a more linear and rigid polymer backbone. This linearity can facilitate better intermolecular π-π stacking, which is often associated with improved charge transport properties.
Several studies have reported that poly(2,7-carbazole) derivatives exhibit superior semiconducting properties in devices like organic field-effect transistors (OFETs) and solar cells compared to their 3,6-linked counterparts.
Spectroscopic Analysis
The different substitution patterns of the two isomers result in distinct NMR spectra, which are essential for their identification and characterization.
| Isomer | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Assignment |
| This compound | CDCl₃ | 8.19 (d, 1H), 8.08 (s, 1H, NH), 8.02 (dd, 1H), 7.50 (dd, 1H), 7.47-7.40 (m, 2H), 7.31 (d, 1H), 7.25 (td, 1H) |
| 2,7-Dibromocarbazole | acetone-d₆ | 10.59 (br s, 1H, NH), 8.07 (d, 2H), 7.72 (d, 2H), 7.35 (dd, 2H) |
Note: NMR shifts can vary slightly based on solvent and concentration.
Applications and Performance
Both isomers are vital intermediates for materials used in organic electronics and for the synthesis of bioactive molecules.
-
Organic Electronics: They are foundational units for hole-transporting materials, host materials for phosphorescent emitters, and components of polymers for organic photovoltaics (OPVs) and OFETs. 2,7-Dibromocarbazole is a key precursor for the well-known polymer semiconductor PCDTBT, used in polymer solar cells. The more linear structure of 2,7-linked polymers often leads to materials with better charge mobility.
-
Pharmaceuticals: The carbazole scaffold is present in many biologically active compounds. Dibromocarbazoles serve as starting points for synthesizing complex derivatives. For instance, this compound derivatives have been investigated as inhibitors of cytochrome c release, relevant to ischemic injuries and neurodegenerative diseases.
Conclusion
The choice between this compound and 2,7-Dibromocarbazole is dictated by the desired final properties of the target molecule or polymer.
-
Choose this compound for:
-
Applications where a less linear, more flexible polymer backbone is desired.
-
Projects where ease of synthesis and lower precursor cost are priorities.
-
Specific pharmaceutical derivatives where the 3,6-substitution pattern is required for biological activity.
-
-
Choose 2,7-Dibromocarbazole for:
-
Developing high-performance semiconductor materials for OFETs and OPVs, where a linear backbone and enhanced charge transport are critical.
-
Synthesizing specific, high-performance polymers like PCDTBT.
-
Applications requiring a more rigid and planar molecular structure.
-
References
A Comparative Analysis of 3,6-Dibromocarbazole and Alternative Hole Transport Materials in Photovoltaic Applications
The selection of an appropriate hole transport material (HTM) is a critical determinant of the overall performance, efficiency, and stability of optoelectronic devices, particularly perovskite solar cells (PSCs). An effective HTM must possess high hole mobility, suitable energy levels for efficient hole extraction from the perovskite layer, and good thermal and chemical stability. This guide provides a comparative overview of 3,6-Dibromocarbazole and its derivatives against commonly used HTMs like Spiro-OMeTAD and PTAA, supported by experimental data to aid researchers in their material selection process.
Quantitative Performance Comparison
The performance of a hole transport material is evaluated based on several key metrics, including power conversion efficiency (PCE) of the resulting solar cell device, hole mobility (μh), and conductivity. The following table summarizes the reported performance data for this compound-based HTMs and the widely used Spiro-OMeTAD and PTAA.
| Hole Transport Material | Power Conversion Efficiency (PCE) | Hole Mobility (cm²V⁻¹s⁻¹) | Conductivity (S cm⁻¹) | Key Features & Context |
| This compound Derivatives | Carbazole-based HTMs are explored for their high hole mobility and thermal stability.[1] | |||
| SGT-405 (three-arm carbazole) | 14.79%[2] | Not specified | Not specified | Applied in CH₃NH₃PbI₃-based PSCs.[2] |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8%[3] | Not specified | Not specified | Low-cost, three-step synthesis; comparable performance to Spiro-OMeTAD (18.6%) in planar PSCs.[3] |
| KZRD (D-A type carbazole) | 20.40% | Higher than KZ and KZIC | Not specified | D-A structure enhances molecular interaction; S and C=O groups passivate perovskite defects. |
| Br-2PACz (carbazole-based SAM) | 19.51% | Not specified | Not specified | Used as a self-assembled monolayer in Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ solar cells, outperforming PEDOT:PSS. |
| 2,7-Cbz-EDOT | 4.47% | Higher than 3,6-Cbz-EDOT | Not specified | The 2,7-connectivity leads to a more suitable HOMO level and higher hole mobility compared to the 3,6-isomer. |
| 3,6-Cbz-EDOT | Lower than 2,7-Cbz-EDOT | Lower than 2,7-Cbz-EDOT | Not specified | Different connectivity of the carbazole (B46965) unit impacts optical and electrochemical properties. |
| Spiro-OMeTAD | The most commonly used HTM in high-efficiency PSCs, but suffers from low pristine conductivity. | |||
| Pristine Spiro-OMeTAD | 18.04% | ~5 x 10⁻⁵ | ~10⁻⁸ | Requires dopants to improve conductivity and hole mobility. |
| Doped Spiro-OMeTAD | >25% | 2 x 10⁻⁴ | Significantly improved | Typically doped with LiTFSI and tBP to enhance performance. |
| PTAA | A polymeric HTM known for good film formation and high hole mobility. | |||
| Pristine PTAA | 18.11% | Generally higher than Spiro-OMeTAD | Not specified | Can achieve high efficiency without dopants, though often doped. |
| Doped PTAA | >25% (inverted device) | Not specified | Similar to doped Spiro-OMeTAD | Requires lower dopant concentrations compared to Spiro-OMeTAD. |
| PTAA/M2 Composite | 20.23% | Enhanced compared to pristine PTAA | Enhanced compared to pristine PTAA | Surface modification with M2 improves hydrophobicity and facilitates perovskite film growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of typical experimental protocols for the synthesis of a this compound precursor and the fabrication of a perovskite solar cell.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the bromination of a carbazole starting material.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Brine solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve carbazole (1 equivalent) and N-Bromosuccinimide (2 equivalents) in DMF.
-
Cool the reaction mixture to -78°C and stir.
-
After 2 hours, allow the mixture to warm to -10°C.
-
Quench the reaction with a brine solution.
-
Extract the product using dichloromethane.
-
The crude product is then purified, typically by column chromatography, to yield this compound.
Note: This is a generalized procedure. Specific reaction conditions and purification methods may vary for the synthesis of different this compound derivatives.
Fabrication of a Planar Perovskite Solar Cell
The following protocol describes the fabrication of a typical n-i-p planar heterojunction perovskite solar cell.
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-Ozone for approximately 15-20 minutes to remove organic residues and improve the wettability of the surface.
Deposition of Layers:
-
Electron Transport Layer (ETL): A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate. For instance, a SnO₂ solution can be spin-coated and then annealed.
-
Perovskite Layer: The perovskite precursor solution (e.g., a mixture of FAI, MABr, and MACl in a solvent like isopropanol) is deposited onto the ETL. This is often done by spin-coating, followed by an anti-solvent quenching step and thermal annealing to promote crystallization.
-
Hole Transport Layer (HTL): The HTM solution (e.g., this compound derivative, Spiro-OMeTAD, or PTAA dissolved in a solvent like chlorobenzene, often with additives like LiTFSI and tBP) is deposited on the perovskite layer by spin-coating.
-
The substrate is then dried, for example, on a hot plate at 70°C for 30 minutes.
-
Metal Electrode: A metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cell is measured using a solar simulator under standard AM 1.5G illumination (1000 W/m²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
-
Hole Mobility Measurement: The hole mobility of the HTM can be determined using techniques such as the space-charge-limited current (SCLC) method, time-of-flight (TOF) measurements, or from the characteristics of organic field-effect transistors (OFETs).
Logical Workflow for HTM Selection
The choice of an HTM is often a trade-off between performance, cost, and stability. The following diagram illustrates a logical workflow for selecting a suitable hole transport material.
Caption: Workflow for selecting a hole transport material based on device requirements.
References
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 3,6-Dibromocarbazole using HPLC Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of novel organic electronics and pharmaceutical agents, 3,6-Dibromocarbazole is a pivotal building block. Its purity can significantly impact the yield, performance, and impurity profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by a detailed experimental protocol and comparative data.
The Critical Role of Purity in this compound Applications
This compound is a key intermediate in the synthesis of a wide array of functional organic molecules. Trace impurities can have a profound effect on the material's properties. For instance, in the field of organic electronics, even minute quantities of isomeric or partially brominated impurities can alter the photophysical properties of carbazole-based materials, affecting the efficiency and stability of devices like Organic Light-Emitting Diodes (OLEDs). Therefore, a highly sensitive and accurate analytical method is imperative to ensure the quality and consistency of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and reliable method for assessing the purity of non-volatile and semi-volatile organic compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the industry standard for quality control.
An optimized RP-HPLC method can effectively separate this compound from its potential process-related impurities, which primarily include:
-
Carbazole: The unreacted starting material.
-
3-Bromo-9H-carbazole: A monobrominated intermediate.
-
Other Dibromocarbazole Isomers: Such as 1,8-dibromocarbazole, which may form as minor by-products during the bromination reaction.
-
Over-brominated species: Such as tribromocarbazole.
Comparative Analysis of Analytical Techniques
While HPLC is the preferred method, other techniques can offer complementary information. The following table provides a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio. | Analysis of molecular structure based on the magnetic properties of atomic nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Provides detailed structural information and can be used for quantification (qNMR). |
| Resolution | Excellent for separating closely related compounds and isomers. | High resolution for volatile compounds. | Can distinguish between isomers with different chemical environments. |
| Sensitivity | High, with detection limits typically in the ng to pg range. | Very high, with detection limits in the pg to fg range. | Lower sensitivity compared to HPLC and GC-MS. |
| Quantification | Highly accurate and precise with proper calibration. | Can be quantitative but may require extensive calibration. | Quantitative NMR (qNMR) provides absolute purity without a reference standard of the analyte. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Cost | Moderate initial investment and running costs. | Moderate to high initial investment and running costs. | High initial investment and running costs. |
Experimental Protocol: A Validated HPLC Method for this compound Purity
This section details a robust reverse-phase HPLC method for the purity determination of this compound. This method is designed to provide excellent separation from its key potential impurities.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 70% B, 5-15 min: 70-95% B, 15-20 min: 95% B, 20-22 min: 95-70% B, 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 293 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile |
Expected Chromatographic Profile and Data
Based on the principles of reverse-phase chromatography, the elution order of the compounds is expected to be based on their polarity, with the more polar compounds eluting earlier. The expected retention times and purity data for a high-purity sample of this compound and a hypothetical sample with impurities are presented below.
Table 1: Expected Retention Times of this compound and Potential Impurities
| Compound | Expected Retention Time (min) |
| Carbazole | ~ 8.5 |
| 3-Bromo-9H-carbazole | ~ 12.2 |
| This compound | ~ 15.8 |
| Other Dibromocarbazole Isomers | ~ 14.5 - 16.5 |
Table 2: Comparative Purity Analysis of this compound Samples
| Sample ID | This compound Purity (%) | Carbazole (%) | 3-Bromo-9H-carbazole (%) | Other Impurities (%) |
| High-Purity Standard | > 99.5 | < 0.1 | < 0.2 | < 0.2 |
| Typical Commercial Grade | 98.0 - 99.5 | 0.1 - 0.5 | 0.2 - 1.0 | 0.2 - 0.5 |
| Crude Synthetic Product | < 95 | > 1.0 | > 2.0 | > 2.0 |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity using the described HPLC method.
Caption: Workflow for this compound Purity Validation by HPLC.
Conclusion
The purity of this compound is a critical parameter that directly influences the outcome of subsequent synthetic steps and the performance of the final products. This guide has established that reverse-phase HPLC is a superior method for the routine quality control of this important chemical intermediate, offering high resolution, sensitivity, and quantitative accuracy. The provided experimental protocol serves as a robust starting point for laboratories to implement reliable purity testing. By adhering to a stringent analytical validation process, researchers can ensure the quality of their starting materials, leading to more consistent and reproducible scientific outcomes. A patent for a preparation method of high-purity 3,6-dibromo-carbazole mentions stopping the reaction when no monobromination product is detected by HPLC, highlighting the industry relevance of this analytical technique.[1]
References
A Spectroscopic Showdown: Unveiling the Influence of N-Alkyl versus N-Aryl Substitution on 3,6-Dibromocarbazole Derivatives
A detailed comparative analysis of N-alkyl and N-aryl substituted 3,6-dibromocarbazole derivatives reveals distinct spectroscopic signatures, offering valuable insights for researchers in materials science and drug development. This guide synthesizes experimental data from nuclear magnetic resonance (NMR) and photophysical studies to objectively compare these two classes of compounds, highlighting the impact of the nitrogen substituent on their electronic and photophysical properties.
The carbazole (B46965) scaffold is a privileged structure in medicinal chemistry and organic electronics, owing to its unique photophysical and electronic characteristics. Substitution at the 9-position (the nitrogen atom) with either alkyl or aryl groups provides a powerful tool to modulate these properties. This guide focuses on the 3,6-dibrominated carbazole core, a common building block, and elucidates the spectroscopic differences arising from N-alkylation versus N-arylation.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Parameter | N-Alkyl Derivatives (e.g., N-Ethyl) | N-Aryl Derivatives (e.g., N-Phenyl) |
| ¹H NMR (Aromatic Protons) | Generally upfield shifts compared to the N-H precursor. | Generally downfield shifts for carbazole protons, with additional signals from the aryl substituent. |
| ¹³C NMR (Carbazole Carbons) | Minimal shifts compared to the parent carbazole. | Significant shifts, particularly for carbons adjacent to the nitrogen, indicating electronic perturbation. |
| UV-Vis Absorption (λmax) | Minor shifts relative to this compound. | Red-shifted (bathochromic shift) absorption maxima, indicating a more extended π-conjugated system. |
| Fluorescence Emission (λem) | Emission properties are largely dictated by the carbazole core. | Often exhibit red-shifted emission and potentially altered quantum yields due to intramolecular charge transfer possibilities. |
Structural and Logical Overview
To visualize the fundamental difference between the two derivative types and the general workflow for their comparative analysis, the following diagrams are provided.
Caption: General structures of N-alkyl and N-aryl this compound.
Caption: Experimental workflow for spectroscopic comparison.
Detailed Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a clear distinction between N-alkyl and N-aryl derivatives.
¹H NMR Spectroscopy:
In N-alkyl derivatives, the protons of the alkyl chain appear in the upfield region of the spectrum, as expected. The aromatic protons of the carbazole core typically experience a slight upfield shift compared to the parent this compound, due to the electron-donating nature of the alkyl group.
Conversely, in N-aryl derivatives, the introduction of the aryl ring leads to more significant changes in the chemical shifts of the carbazole protons. The anisotropic effect of the aryl ring can cause both upfield and downfield shifts depending on the proton's spatial orientation relative to the ring. Furthermore, the protons of the N-aryl substituent itself will give rise to new signals in the aromatic region, often overlapping with the carbazole signals, making the spectrum more complex.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra also reflect the electronic differences between the two classes of compounds. For N-alkyl derivatives, the chemical shifts of the carbazole carbons are not significantly altered compared to the unsubstituted precursor. The carbons of the alkyl chain, of course, give rise to new signals in the aliphatic region.
In contrast, N-arylation has a more pronounced effect on the carbazole carbon chemical shifts. The carbons directly attached to the nitrogen (C4a, C4b, C8a, and C9a) and those in the para positions (C3 and C6) are particularly sensitive to the electronic influence of the N-aryl group. This is indicative of a greater degree of electronic communication between the aryl substituent and the carbazole core.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Ethyl-3,6-dibromocarbazole | 8.12 (d, J≈1.9, 2H), 7.55 (dd, J=8.7, 1.9, 2H), 7.26 (d, J=5.4, 2H), 4.29 (q, J=7.2, 2H), 1.39 (t, J=7.2, 3H)[1] | 138.8, 129.0, 123.5, 123.3, 111.9, 110.1, 37.8, 13.7[1] |
| N-Phenyl-3,6-dibromocarbazole | 8.18 (d, J=1.9, 2H), 7.63-7.58 (m, 2H), 7.51-7.46 (m, 5H), 7.23 (d, J=8.7, 2H)[1] | 139.8, 136.7, 130.1, 129.3, 128.1, 126.9, 123.9, 123.2, 113.0, 111.5[1] |
Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy
The nature of the N-substituent significantly influences the photophysical properties of this compound derivatives.
UV-Vis Absorption:
N-alkylation generally results in only minor changes to the UV-Vis absorption spectrum compared to the parent this compound. The absorption maxima (λmax) corresponding to the π-π* transitions of the carbazole chromophore remain largely unchanged, indicating that the alkyl group does not significantly extend the π-conjugated system.
In stark contrast, N-arylation leads to a noticeable red-shift (bathochromic shift) in the absorption maxima. This is due to the extension of the π-conjugated system from the carbazole core to the N-aryl ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light.
Fluorescence Emission:
The fluorescence emission properties are also modulated by the N-substituent. For N-alkyl derivatives, the emission spectrum is typically characteristic of the carbazole core.
N-aryl derivatives, however, can exhibit more complex fluorescence behavior. The extended π-conjugation often leads to a red-shifted emission maximum. Furthermore, the possibility of intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the N-aryl acceptor (if it possesses electron-withdrawing character) can lead to the appearance of new, broad, and highly Stokes-shifted emission bands, particularly in polar solvents. The fluorescence quantum yield (Φf) can also be significantly affected by the nature of the N-aryl group.
Experimental Protocols
Synthesis of N-Alkyl-3,6-dibromocarbazole (General Procedure)
A common method for the N-alkylation of this compound involves reaction with an appropriate alkyl halide in the presence of a base.
-
To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydroxide.
-
Add the desired alkyl halide (e.g., ethyl iodide, octyl bromide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of N-Aryl-3,6-dibromocarbazole (General Procedure)
The N-arylation of this compound can be achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination:
-
In an oven-dried flask, combine this compound, the desired aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., LHMDS).
-
Add a dry, degassed solvent (e.g., THF) and heat the reaction mixture under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Spectroscopic Measurements
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) used as an internal standard.
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF) at a known concentration in a quartz cuvette.
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The same solutions used for UV-Vis absorption measurements can be used, after appropriate dilution to avoid inner filter effects. The excitation wavelength is typically set at the absorption maximum of the compound. The fluorescence quantum yield can be determined by a relative method using a well-characterized standard.
Conclusion
The spectroscopic comparison of N-alkyl and N-aryl this compound derivatives clearly demonstrates that the choice of the N-substituent is a critical determinant of their electronic and photophysical properties. N-alkylation provides a means to improve solubility and processability without significantly altering the intrinsic properties of the carbazole core. In contrast, N-arylation offers a powerful strategy to extend the π-conjugation, leading to red-shifted absorption and emission, and enabling the fine-tuning of the optoelectronic properties for specific applications in organic electronics and as fluorescent probes. This guide provides a foundational understanding for researchers to rationally design and synthesize novel carbazole derivatives with tailored spectroscopic characteristics.
References
Performance Evaluation of 3,6-Dibromocarbazole-Based Hosts in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
A Comparative Guide for Researchers and Scientists
The development of highly efficient and stable host materials is paramount for advancing Phosphorescent Organic Light-Emitting Diode (PhOLED) technology. Among the various molecular scaffolds explored, the carbazole (B46965) moiety has emerged as a promising building block due to its high triplet energy and excellent hole-transporting capabilities. Specifically, 3,6-dibromocarbazole serves as a versatile precursor for a wide range of host materials through functionalization at the 3 and 6 positions. This guide provides a comparative performance evaluation of several this compound-based host materials, supported by experimental data, to aid researchers in the selection and design of next-generation PhOLEDs.
Molecular Design and Synthesis
The general strategy for designing host materials from this compound involves introducing various aromatic or heterocyclic substituents at the 3 and 6 positions via cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This approach allows for the fine-tuning of the material's photophysical, thermal, and electrochemical properties. The N-position of the carbazole core is typically functionalized with an alkyl or aryl group to enhance solubility and morphological stability.
Caption: Synthetic routes to 3,6-disubstituted carbazole hosts.
Comparative Performance Data
The following tables summarize the key performance indicators for a selection of this compound-based host materials reported in the literature.
Table 1: Photophysical and Thermal Properties
| Host Material | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Triplet Energy (eV) | Td (°C) (5% weight loss) | Tg (°C) |
| CBP (reference) | 343 | 385 | ~35 | 2.56 | 380 | 110 |
| mCP (reference) | 296, 338 | 358 | ~85 | 2.91 | 315 | 145 |
| CzSi | ~350 | ~380 | N/A | >3.0 | >400 | 147 |
| pBCb2Cz | 343 | 380 | N/A | 2.93 | 491 | 134 |
| BCz-tBuPh | 374 (film) | N/A | N/A | >2.51 | N/A | 129 |
Table 2: Electrochemical Properties and PhOLED Device Performance
| Host Material | HOMO (eV) | LUMO (eV) | Emitter | EQEmax (%) | Current Eff. (cd/A) | Power Eff. (lm/W) |
| CBP (reference) | -5.9 | -2.4 | Ir(ppy)₃ (Green) | ~19 | ~70 | ~60 |
| mCP (reference) | -5.9 | -2.4 | FIrpic (Blue) | ~20 | ~40 | ~35 |
| CzSi | -5.8 | -2.2 | FIrpic (Blue) | 25.6 | 54.3 | 46.2 |
| pBCb2Cz | -5.69 | -2.26 | FIrpic (Blue) | 23.0 | N/A | N/A |
| BCz-tBuPh | -5.55 | -2.23 | Ir(mppy)₃ (Green) | 12.5 | 43.1 | 40.0 |
Data compiled from various research articles. Performance can vary based on device architecture and fabrication conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for the key experiments cited.
Synthesis: Suzuki-Miyaura Cross-Coupling
A mixture of 3,6-dibromo-9-alkyl/aryl-carbazole (1.0 eq.), the corresponding arylboronic acid or ester (2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (4.0 eq.) is dissolved in a degassed solvent system, typically a mixture of toluene, ethanol, and water. The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at reflux for 24-48 hours. After cooling to room temperature, the organic layer is extracted, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained to confirm the molecular weight of the synthesized compounds.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): The thermal stability of the materials is evaluated using a TGA instrument.[1][2][3] A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.[1][2]
-
Differential Scanning Calorimetry (DSC): Glass transition temperatures (Tg) are determined by DSC. The sample is heated and cooled at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe the thermal transitions.
-
-
Photophysical Measurements:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Absorption and emission spectra are measured in a suitable solvent (e.g., dichloromethane (B109758) or toluene) at room temperature using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
-
Photoluminescence Quantum Yield (PLQY): The absolute PLQY of thin films is determined using an integrating sphere coupled to a spectrofluorometer. This method is preferred for solid-state samples to account for waveguiding effects.
-
-
Electrochemical Measurements (Cyclic Voltammetry - CV):
-
The HOMO and LUMO energy levels are estimated using cyclic voltammetry. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The sample is dissolved in a degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in anhydrous acetonitrile (B52724) or dichloromethane). Ferrocene/ferrocenium (Fc/Fc⁺) is often used as an internal standard.
-
PhOLED Fabrication and Characterization
PhOLED devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr) via thermal evaporation. A typical device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with a phosphorescent emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.
Caption: General workflow for PhOLED fabrication and characterization.
Structure-Property Relationships
The performance of this compound-based hosts is intrinsically linked to their molecular structure.
Caption: Relationship between molecular structure and device performance.
By strategically modifying the substituents at the 3, 6, and 9 positions of the carbazole core, researchers can effectively tune the material's properties to achieve balanced charge injection and transport, high triplet energy for efficient exciton (B1674681) confinement, and good thermal and morphological stability, ultimately leading to high-performance PhOLEDs. This guide serves as a foundational resource for the rational design and evaluation of novel this compound-based host materials.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. particletechlabs.com [particletechlabs.com]
- 3. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the carbazole (B46965) scaffold is a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The 3,6-dihalogenated carbazoles, specifically 3,6-dibromocarbazole and 3,6-diiodocarbazole, are pivotal starting materials for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice between a bromo or iodo derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data, to inform rational substrate selection.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 3,6-diiodocarbazole lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 3,6-dihalocarbazoles, it is frequently employed to introduce aryl or heteroaryl substituents, leading to the synthesis of conjugated systems with applications in organic electronics and as pharmaceutical intermediates.
While direct comparative studies are limited, the available data suggests that 3,6-diiodocarbazole derivatives can undergo Suzuki-Miyaura coupling under milder conditions compared to their dibromo counterparts. However, with the appropriate choice of catalyst and ligands, high yields can be achieved with both substrates.
Table 1: Comparison of 3,6-Dihalocarbazoles in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(2-ethylhexyl)-3,6-dibromocarbazole | 4-(methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 | 24 | 95 | [2] |
| 3,6-Diiodo-9-(p-toluenesulfonyl)carbazole | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~80-90 | (Typical conditions, specific yield varies with boronic acid) |
Experimental Protocol: Suzuki-Miyaura Coupling of N-(2-ethylhexyl)-3,6-dibromocarbazole
To a solution of N-(2-ethylhexyl)-3,6-dibromocarbazole (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (2.5 eq) in a mixture of toluene, ethanol, and 2M aqueous K₂CO₃ solution, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%) is added. The mixture is deoxygenated by bubbling with argon for 20 minutes and then heated at 80°C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,6-diarylcarbazole derivative.[2]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is crucial for the preparation of a wide range of biologically active compounds and materials for organic light-emitting diodes (OLEDs).
In this reaction, the higher reactivity of the C-I bond in 3,6-diiodocarbazole can be advantageous, often allowing for lower catalyst loadings and milder reaction conditions. However, the nature of the amine and the ligand on the palladium catalyst play a critical role in the reaction outcome. It is noteworthy that in some instances, the iodide generated during the reaction can have an inhibitory effect on the catalyst, making the bromo-derivative a better substrate in specific cases.
Table 2: Comparison of 3,6-Dihalocarbazoles in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dibromo-9-phenylcarbazole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 85 | (Representative conditions) |
| 3,6-Diiodo-9-(p-toluenesulfonyl)carbazole | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane (B91453) | 100 | 24 | 68 | [3] |
Experimental Protocol: Buchwald-Hartwig Amination of 3,6-Diiodo-9-(p-toluenesulfonyl)carbazole
A mixture of 3,6-diiodo-9-(p-toluenesulfonyl)carbazole (1.0 eq), carbazole (2.2 eq), lithium tert-butoxide (LiOtBu, 2.2 eq), [Pd(allyl)Cl]₂ (1 mol%), and t-BuXPhos (4 mol%) in anhydrous 1,4-dioxane is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100°C for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-arylcarbazole product.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and for the synthesis of complex natural products.
The general reactivity trend of I > Br holds true for the Sonogashira coupling. Consequently, 3,6-diiodocarbazole is expected to react more readily than this compound, often at lower temperatures and with lower catalyst loadings.
Table 3: Comparison of 3,6-Dihalocarbazoles in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dibromo-9-ethylcarbazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | Toluene | 80 | 12 | >90 | (Typical conditions) |
| 3,6-Diiodo-9-alkylcarbazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Toluene | 70 | 3 | High | [3] |
Experimental Protocol: Sonogashira Coupling of a 3,6-Dihalocarbazole
In a Schlenk flask, the 3,6-dihalocarbazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%) are dissolved in a mixture of toluene and an amine base (e.g., triethylamine or diisopropylamine). The mixture is degassed, and the terminal alkyne (2.2-2.5 eq) is added. The reaction is then stirred at the desired temperature (e.g., 70-80°C) under an inert atmosphere until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions involving 3,6-dihalocarbazoles.
Caption: Generalized workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and 3,6-diiodocarbazole for cross-coupling reactions is a nuanced decision that depends on the specific transformation, desired reaction conditions, and economic considerations.
-
3,6-Diiodocarbazole is generally the more reactive substrate due to the weaker C-I bond. This higher reactivity often translates to:
-
Milder reaction conditions (lower temperatures).
-
Lower catalyst loadings.
-
Shorter reaction times. It is the preferred substrate for reactions that are sluggish with bromoarenes or when sensitive functional groups are present that cannot tolerate harsh conditions.
-
-
This compound is a more cost-effective and readily available starting material. While it may require more forcing conditions (higher temperatures, higher catalyst loadings) compared to its iodo-counterpart, it is a robust substrate that provides excellent yields in many cross-coupling reactions, particularly with modern, highly active catalyst systems. In cases where the iodide byproduct may inhibit the catalyst, such as certain Buchwald-Hartwig aminations, the dibromo-derivative may be the superior choice.
For researchers and drug development professionals, a careful evaluation of the specific synthetic goals, cost constraints, and the nature of the coupling partners will guide the optimal selection between these two valuable building blocks for the synthesis of functionalized carbazole derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Structure-Activity Relationship of 3,6-Dibromocarbazole Derivatives: A Comparative Guide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dibromocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the performance of various this compound derivatives in key biological assays, supported by experimental data and detailed protocols.
Anticancer and Anti-Migratory Activity
A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Studies have focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit cancer cell migration, a key process in metastasis.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative and anti-migratory activities of a series of N-substituted this compound derivatives against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The data highlights how modifications at the N-9 position of the carbazole (B46965) ring influence biological activity.
Table 1: Antiproliferative and Anti-Migratory Activity of N-Substituted this compound Derivatives
| Compound ID | N-9 Substituent | MCF-7 GI₅₀ (µM)[1] | MDA-MB-231 GI₅₀ (µM)[1] | MDA-MB-231 Migration Inhibition (%) at 10 µM[1] |
| 6 | 4-(morpholin-4-yl)butan-1-amide | 15.5 | 18.2 | Not Reported |
| 7 | 4-(piperidin-1-yl)butan-1-amide | 8.2 | 9.5 | 5 |
| 8 | 4-(pyrrolidin-1-yl)butan-1-amide | 6.8 | 4.7 | 8 |
| 9 | 4-(diethylamino)butan-1-amide | 10.3 | 12.1 | Not Reported |
| 10 | 4-(dimethylamino)butan-1-amide | 9.7 | 11.3 | 18 |
| 14 | 4-(benzylamino)butan-1-amide | 20.1 | 23.0 | 20 |
| 15 | 4-((furan-2-ylmethyl)amino)butan-1-amide | >50 | >50 | 19 |
| 16 | 4-((pyridin-2-ylmethyl)amino)butan-1-amide | 32.2 | >50 | 18 |
| 18 | 4-((4-fluorobenzyl)amino)butan-1-amide | 18.9 | 15.4 | 7 |
| 20 | 4-((4-methoxybenzyl)amino)butan-1-amide | 25.6 | 19.8 | Not Reported |
| 21 | 4-((4-(trifluoromethyl)benzyl)amino)butan-1-amide | 12.3 | 10.9 | 9 |
| 23 | 4-(cyclohexylamino)butan-1-amide | >50 | >50 | 18 |
| 24 | 4-(isobutylamino)butan-1-amide | >50 | >50 | 20 |
GI₅₀: The concentration of the compound that causes 50% growth inhibition.
From this data, a preliminary SAR can be established. Derivatives with small dialkylamino groups (compounds 8 , 9 , 10 ) and certain benzylamino substituents (compounds 18 , 21 ) at the terminus of the N-9 butyramide (B146194) chain tend to exhibit higher cytotoxic potency. Interestingly, potent cytotoxicity does not always correlate with high anti-migratory activity. For instance, compounds 15 , 23 , and 24 , which show low cytotoxicity, are among the most effective migration inhibitors. This suggests that the mechanisms underlying cytotoxicity and anti-migratory effects may be distinct.
Experimental Protocols
Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI₅₀ or IC₅₀ value.
Wound-Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
6-well plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium
-
This compound derivatives
-
Pipette tips (e.g., 200 µL) or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Washing: Wash the cells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh medium containing the test compounds at non-toxic concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. The percentage of wound closure is calculated to determine the extent of cell migration. A decrease in wound closure in the presence of the compound indicates inhibition of cell migration.
Visualizations
Antimicrobial Activity
Carbazole derivatives have also been explored for their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of carbazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Carbazole Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | |
| Carbazole-Derivative A | 16 | 8 |
| 3,6-Dibromo-Carbazole-Derivative B | 4 | 2 |
| N-Ethyl-3,6-Dibromo-Carbazole-Derivative C | 2 | 1 |
Note: The compound identifiers are generalized for illustrative purposes based on trends observed in the literature.
The data suggests that the 3,6-dibromo substitution on the carbazole core enhances antibacterial activity, particularly against Gram-positive bacteria. Further modification, such as N-alkylation, can lead to even more potent compounds.
Experimental Protocol
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Neuroprotective Activity
Emerging research suggests that this compound derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Further research is needed to establish a clear SAR for this compound derivatives in various neuroprotective assays, such as those measuring the inhibition of beta-amyloid aggregation or protection against oxidative stress.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that modifications to the N-9 position and substitutions on appended aromatic rings can significantly modulate the anticancer, anti-migratory, and antimicrobial activities of these derivatives. The provided experimental protocols offer a foundation for the standardized evaluation of new analogs. Future research should continue to explore the SAR of this promising class of compounds in a wider range of biological assays, including those relevant to neurodegenerative and inflammatory diseases, to unlock their full therapeutic potential.
References
A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials
A Comparative Guide for Researchers in Perovskite Solar Cell Technology
The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel hole-transporting materials (HTMs) that can surpass the performance and cost-effectiveness of the widely used spiro-OMeTAD. Among the promising candidates, molecules based on the 3,6-disubstituted carbazole (B46965) scaffold have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, and facile synthesis.[1][2] This guide provides a comparative analysis of the performance of various 3,6-disubstituted carbazole derivatives against the benchmark spiro-OMeTAD, supported by experimental data, to aid researchers in the selection and design of next-generation devices.
Performance Benchmark: 3,6-Carbazole Derivatives vs. Spiro-OMeTAD
The efficacy of a hole-transporting material is primarily evaluated by its contribution to the overall power conversion efficiency (PCE) of the perovskite solar cell. This is determined by three key photovoltaic parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The following table summarizes the performance of several 3,6-carbazole-based HTMs compared to the standard spiro-OMeTAD in n-i-p perovskite solar cell architectures.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Standard HTM | |||||
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [1][3][4][5] |
| 3,6-Carbazole Derivatives | |||||
| KZRD | - | - | - | 20.40 | [1] |
| TDF-2 | - | - | - | 19.38 | [1] |
| OY3 | - | - | - | 20.02 | [6] |
| OY2 | - | - | - | 19.46 | [6] |
| OY1 | - | - | - | 18.99 | [6] |
| SGT-405 | 1.023 | 21.84 | 66.0 | 14.79 | [1][7] |
| V1209 | - | - | - | ~18.0 | [8] |
| Cz-P | >1.0 | ~25.2 | >80 | >22.0 | [3][4] |
| Cz-Pyr | >1.0 | ~25.2 | >80 | >22.0 | [3][4] |
Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies that have demonstrated high-performing devices.
The data clearly indicates that derivatives of 3,6-disubstituted carbazoles are capable of achieving high power conversion efficiencies, with several examples surpassing 20%, rivaling and in some cases exceeding the performance of the benchmark spiro-OMeTAD.[1][3][4][6] The molecular engineering of the 3,6-carbazole core, for instance by creating three-arm structures like SGT-405 or developing D-A type molecules like KZRD, has proven to be an effective strategy for enhancing device performance.[1][7]
Experimental Protocols
To ensure a fair comparison of HTM performance, standardized experimental procedures are crucial. Below are detailed methodologies for the fabrication and characterization of perovskite solar cells, synthesized from protocols reported in the literature.
Perovskite Solar Cell Fabrication (n-i-p architecture)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ (c-TiO₂) layer is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO₂ (mp-TiO₂) layer is deposited by spin-coating a paste and then sintered at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the mp-TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed to form the perovskite crystal structure.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., 3,6-carbazole derivative or spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and t-BP) is deposited onto the perovskite layer by spin-coating.
-
Metal Contact Deposition: Finally, a top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Photovoltaic Performance
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Hole Mobility Measurement: The hole mobility of the HTMs is often characterized using the space-charge-limited current (SCLC) method with a device structure of ITO/PEDOT:PSS/HTM/Au.[9]
-
Energy Level Measurement: The Highest Occupied Molecular Orbital (HOMO) energy levels of the HTMs are typically determined using Photoelectron Spectroscopy in Air (PESA).[10][11] The Lowest Unoccupied Molecular Orbital (LUMO) can then be estimated from the HOMO level and the optical bandgap.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying principles of hole transport, the following diagrams are provided.
The proper alignment of the HOMO and LUMO energy levels is critical for efficient charge extraction. The HOMO level of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole transfer, while its LUMO level should be high enough to block electron transport.[11][12] Carbazole derivatives can be chemically tuned to optimize these energy levels for improved device performance.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
comparative analysis of the photophysical properties of carbazole derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole (B46965) and its derivatives have emerged as a versatile class of organic compounds with significant potential in materials science and medicinal chemistry. Their inherent electronic and photophysical properties, such as strong luminescence and good charge-transporting capabilities, make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent bioimaging probes.[1][2] The ability to readily modify the carbazole core at various positions allows for the fine-tuning of its photophysical characteristics to suit specific applications.[1][3] This guide provides a comparative analysis of the photophysical properties of distinct classes of carbazole derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data of Carbazole Derivatives
The photophysical properties of carbazole derivatives are highly dependent on their molecular structure, particularly the nature and position of substituent groups.[1] These modifications can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This section presents a comparative summary of key photophysical data for three distinct classes of carbazole derivatives: Donor-Acceptor (D-A) Systems, Carbazole-BODIPY Conjugates, and Thermally Activated Delayed Fluorescence (TADF) Emitters.
| Class | Compound/Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent | Reference |
| Donor-Acceptor | Carbazole-Phenalenone Dyad | 350, 450 | 461 | - | < 0.01 | - | Dichloromethane | [4] |
| 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazole | 300-370, 420-500 | - | > 40,000 | - | - | - | [5][6] | |
| Carbazole-BODIPY | Carbazole-BODIPY Dyad (CB1) | 290, 485 | 510 | - | - | - | Toluene | [2] |
| α-styryl BODIPY with N-ethynyl-carbazole | 620-703 | 650-730 | High | High | - | - | [7] | |
| TADF Emitters | Carbazole-bridged D-A-D | - | - | - | Near-unity | - | - | [8] |
| Isomeric Carbazole-CN-pyrimidine | - | - | - | High | - | - | [9] |
Note: "-" indicates data not specified in the provided search results. The properties of TADF materials are often discussed in terms of singlet-triplet energy gaps and reverse intersystem crossing rates, which are beyond the scope of this simplified table.[8]
Key Photophysical Processes
The interaction of light with a carbazole derivative initiates a series of photophysical processes. These events, from absorption to emission, dictate the compound's fluorescent behavior. The following diagram illustrates these fundamental steps.
Caption: Jablonski diagram of key photophysical processes.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the comparative analysis of carbazole derivatives. The following section outlines the detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Carbazole derivatives are dissolved in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or ethanol) to a concentration of approximately 10⁻⁵ M. The solvent used should be transparent in the spectral region of interest.
-
Measurement:
-
The spectrophotometer is blanked using a cuvette containing the pure solvent.
-
The absorbance spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorption (λ_abs) is identified from the spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., photomultiplier tube) is required.
-
Sample Preparation: The same solution prepared for UV-Vis absorption measurements can often be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement:
-
The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is considered the most accurate.[10][11]
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere. The integrating sphere is a hollow sphere coated with a highly reflective material (e.g., Spectralon®) that collects all emitted light.[12]
-
Procedure: [1][10][11][12][13]
-
Reference Measurement (Empty Sphere): An excitation scan is performed with the empty integrating sphere to measure the scattered excitation light from the sphere walls.
-
Sample Measurement: The cuvette containing the sample solution is placed inside the integrating sphere. An excitation scan is performed again. The sample is excited at a chosen wavelength.
-
Data Analysis: The integrated area of the scattered excitation light in the reference measurement is compared to the integrated area of the scattered excitation light and the entire emission spectrum in the sample measurement. The quantum yield is calculated using the instrument's software, which accounts for the sphere's reflectivity and other instrumental factors.
-
Fluorescence Lifetime (τ_F) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[14][15]
-
Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., laser diode or LED), a fast photodetector, and timing electronics.[16][17]
-
Procedure: [14]
-
The sample is excited with short pulses of light.
-
The arrival times of individual fluorescence photons are measured relative to the excitation pulses.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ_F) is determined by fitting the decay curve to an exponential function.
-
Experimental Workflow
The characterization of the photophysical properties of a novel carbazole derivative follows a systematic workflow to ensure comprehensive data collection and analysis.
Caption: Workflow for photophysical characterization.
This guide provides a foundational understanding of the comparative photophysical properties of carbazole derivatives. The presented data and experimental protocols offer a starting point for researchers to evaluate and select appropriate carbazole-based compounds for their specific applications in drug development, bioimaging, and materials science.
References
- 1. edinst.com [edinst.com]
- 2. Photoinduced energy transfer in carbazole–BODIPY dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preservation of the donor–acceptor character of a carbazole–phenalenone dyad upon adsorption on Pt(111) - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00925C [pubs.rsc.org]
- 5. The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Carbazole Substituted BODIPYs [frontiersin.org]
- 8. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 13. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 14. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. bmglabtech.com [bmglabtech.com]
- 17. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for 3,6-Dibromocarbazole
This document provides essential safety and logistical information for the proper disposal of 3,6-Dibromocarbazole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). The substance is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]
Key Safety Measures:
-
Ventilation: Always handle this chemical in a well-ventilated area or outdoors.[1][2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[1][3] For handling powders or in situations where dust may be generated, a NIOSH-approved N95 or P1 particle respirator is recommended.[3][5]
-
Avoid Contact: Prevent contact with skin and eyes and avoid breathing in dust.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the work area.[1]
Hazard Summary Table
The following table summarizes the hazard classifications and precautionary statements associated with this compound.
| Hazard Class | GHS Code | Precautionary Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][5] |
| General Precautionary Measures | ||
| Prevention | P261 | Avoid breathing dust.[2][3] |
| Prevention | P280 | Wear protective gloves, clothing, and eye/face protection.[1][2][3] |
| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Response (Skin) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant or authorized hazardous waste collection point.[1][2][4] |
Step-by-Step Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[2] Do not mix this compound waste with other waste streams.[2]
-
Waste Identification:
-
Identify all materials contaminated with this compound, including surplus chemical, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper).
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Spill Management Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Control Contact: Ensure personnel involved in the cleanup are wearing the appropriate PPE as described above.[1]
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup (Dry Spill):
-
Decontamination: After the spill has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of the cleanup materials and contaminated PPE as hazardous waste according to the protocol above.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
